Pyridine-2,4-diamine Dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H9Cl2N3 |
|---|---|
Molecular Weight |
182.05 g/mol |
IUPAC Name |
pyridine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-1-2-8-5(7)3-4;;/h1-3H,(H4,6,7,8);2*1H |
InChI Key |
QPRADDRNEBKLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N)N.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Pyridine-2,4-diamine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to Pyridine-2,4-diamine Dihydrochloride, a key intermediate in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the prevailing synthetic strategies, focusing on a robust and scalable multi-step pathway starting from 2-chloropyridine. We will dissect the causality behind each experimental choice, from N-oxide formation and regioselective nitration to a strategic amination and final reduction. An alternative, classical approach via the Chichibabin reaction is also discussed for comparative purposes. This guide is grounded in established literature, providing detailed, self-validating protocols, characterization data, and mechanistic insights to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Pyridine-2,4-diamine and its dihydrochloride salt are pivotal building blocks in medicinal chemistry. The arrangement of the amino groups on the pyridine scaffold imparts unique electronic and hydrogen-bonding properties, making it a valuable pharmacophore in the development of various therapeutic agents. The dihydrochloride salt form is often preferred to enhance the stability and aqueous solubility of the parent compound.
The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: the regioselective introduction of functional groups onto the pyridine ring. Direct amination of the pyridine core is often complicated by a lack of selectivity and harsh reaction conditions. Therefore, a more controlled, multi-step approach is generally favored in modern synthetic applications. This guide will focus primarily on a five-step pathway that offers high levels of control and scalability, while also providing context with a discussion of the historical Chichibabin amination.
The principal strategy involves:
-
Activation and Directing Group Installation: Oxidation of a readily available starting material, 2-chloropyridine, to its N-oxide. This serves the dual purpose of activating the C4 position for electrophilic substitution and protecting the pyridine nitrogen.
-
Regioselective Nitration: Introduction of a nitro group at the activated C4 position.
-
Sequential Amination: A two-stage introduction of the required amino groups, involving nucleophilic substitution and subsequent reduction.
-
Final Salt Formation: Conversion of the synthesized 2,4-diaminopyridine free base to its stable dihydrochloride salt.
Primary Synthesis Pathway: A Multi-Step Approach from 2-Chloropyridine
This pathway is the most widely adopted due to its logical progression, control over regiochemistry, and Amenability to scale-up. The overall transformation is depicted below.
Caption: Mechanism of the Chichibabin reaction for the synthesis of 2-aminopyridine.
Mechanism and Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring to form an anionic σ-adduct intermediate. Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source to evolve hydrogen gas.
Limitations: While direct, this method has significant drawbacks for the synthesis of 2,4-diaminopyridine:
-
Selectivity: The reaction strongly favors amination at the C2 and C6 positions. Introducing a second amino group at the C4 position is difficult and generally results in low yields. [1]* Harsh Conditions: The reaction requires high temperatures and the use of sodium amide, which is a hazardous and moisture-sensitive reagent.
-
Purification: The reaction can produce a mixture of mono- and di-aminated products, as well as other isomers, which are often difficult to separate due to their similar physical properties. [1] Due to these challenges, the Chichibabin reaction is not the preferred method for producing high-purity Pyridine-2,4-diamine.
Data Summary and Characterization
The following table summarizes key data for the primary synthesis pathway.
| Step | Starting Material | Product | Key Reagents | Typical Yield | Melting Point (°C) |
| 1 | 2-Chloropyridine | 2-Chloropyridine N-oxide | H₂O₂ / Acetic Acid | ~98% [1] | 100-104 |
| 2 | 2-Chloropyridine N-oxide | 2-Chloro-4-nitropyridine N-oxide | HNO₃ / H₂SO₄ | ~85-90% [2] | 148-151 |
| 3/4 | 2-Chloro-4-nitropyridine N-oxide | 2-Amino-4-nitropyridine N-oxide | Benzylamine, H₂SO₄ | ~92% [1] | 225-227 |
| 5 | 2-Amino-4-nitropyridine N-oxide | Pyridine-2,4-diamine | Pd/C, H₂ | ~71% [1] | ~107 [3] |
| 6 | Pyridine-2,4-diamine | This compound | HCl | >90% | >250 |
Characterization of Final Product (Pyridine-2,4-diamine)
-
Appearance: Light yellow to light brown solid. [4]* Molecular Formula: C₅H₇N₃ [5]* Molecular Weight: 109.13 g/mol [3]* ¹H NMR (DMSO-d₆): The spectrum is expected to show signals for the three aromatic protons and the two non-equivalent amino groups. A representative spectrum would show a doublet for the proton at C6, a doublet of doublets for the proton at C5, and a doublet for the proton at C3. The amino protons would appear as broad singlets.
-
¹³C NMR (DMSO-d₆): The spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a well-controlled, multi-step sequence starting from 2-chloropyridine. This pathway, involving N-oxidation, regioselective nitration, protected amination, and a final dual reduction, provides a scalable and high-purity route to the target molecule. Each step is designed to overcome the inherent challenges of pyridine chemistry, ensuring precise control over the introduction of functional groups. While the classic Chichibabin reaction offers a more direct approach, it is hampered by issues of selectivity and safety, rendering it less suitable for modern, large-scale applications. The protocols and data presented in this guide offer a validated framework for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
-
A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 2009. [Link]
-
Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 2021. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 2017. [Link]
-
Synthesis, characterization and antibacterial screening of 2,4-diaminopyrimidine pyrimethamine and trimethoprim silver complexes. African Journal of Biotechnology, 2012. [Link]
-
p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]
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Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors. Bioorganic & Medicinal Chemistry Letters, 2009. [Link]
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2,4-Diaminopyridine. Pharmaffiliates. [Link]
-
Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 2024. [Link]
- Method for synthesis preparation of 2-chloro-4-aminopyridine.
-
PYRIDINE-2,4-DIAMINE. LookChem. [Link]
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3-AMINOPYRIDINE. Organic Syntheses. [Link]
-
How to make a salt of a novel compound? ResearchGate. [Link]
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Synthesis of 2-chloro-4-nitropyridine-N oxide. PrepChem.com. [Link]
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2,4-Diaminopyridine. PubChem. [Link]
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Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 2021. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]
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2,4-Diaminopyridine. CAS Common Chemistry. [Link]
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Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry, 2022. [Link]
- Method for preparing 2,4-diaminopyridine.
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physicochemical properties of Pyridine-2,4-diamine Dihydrochloride
Technical Whitepaper: Physicochemical Profiling of Pyridine-2,4-diamine Dihydrochloride
Executive Summary
This compound (2,4-Diaminopyridine 2HCl) is a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (e.g., cholinesterase inhibitors), agrochemicals, and functional dyes.[1][2][3][4][5][6][7][8][9][10] Its unique electronic structure, characterized by a pyridine ring activated by two electron-donating amino groups, confers high basicity and nucleophilicity compared to mono-aminopyridines. This guide provides a comprehensive physicochemical profile, synthesis pathways, and analytical protocols designed for research and development applications.
Chemical Identity & Molecular Architecture
The substance exists primarily as a dihydrochloride salt to enhance stability and water solubility, as the free base is prone to oxidation and has lower solubility in aqueous media.
| Property | Data |
| Systematic Name | This compound |
| Synonyms | 2,4-Diaminopyridine 2HCl; 2,4-Pyridinediamine dihydrochloride |
| CAS Number | 2241138-89-4 (Salt); 461-88-1 (Free Base) |
| Molecular Formula | C₅H₇N₃[3][4][8][11][12][13][14][15] · 2HCl |
| Molecular Weight | 182.05 g/mol (Salt); 109.13 g/mol (Base) |
| SMILES | Cl.Cl.Nc1ccnc(N)c1 |
| Appearance | White to off-white crystalline powder (Salt); Light orange/brown (Free Base) |
Structural Dynamics
The 2,4-diamino substitution pattern creates a "push-push" electronic system. The amino group at the 4-position strongly donates electron density into the pyridine ring via resonance, significantly increasing the basicity of the ring nitrogen (N1). The amino group at the 2-position further stabilizes the protonated form through inductive effects and potential intramolecular hydrogen bonding.
Figure 1: Electronic interaction and protonation sites. The 4-amino group activates the ring nitrogen, making the first protonation highly favorable.
Physicochemical Properties
Solid-State Profile
-
Melting Point: The dihydrochloride salt typically exhibits a high melting point with decomposition, often >200°C (e.g., 264°C dec. reported for the 2,5-isomer analog).[8] The free base melts at 107°C .[11][14]
-
Hygroscopicity: The dihydrochloride salt is moderately hygroscopic and should be stored under desiccant.
-
Thermal Stability: Stable up to 150°C; degradation (deamination) occurs at higher temperatures or under strong oxidative stress.
Solution Chemistry & pKa
-
Solubility:
-
Water: Highly soluble (>50 mg/mL) due to ionic character.
-
Ethanol: Sparingly soluble.
-
Organic Solvents (DCM, Hexane): Insoluble.
-
-
Acidity (pKa):
-
pKa1 (Ring N): ~9.2 (Predicted). The 4-amino group makes this significantly more basic than unsubstituted pyridine (pKa 5.2).
-
pKa2 (Amino N): < 0. The second protonation (forming the dihydrochloride) occurs on an exocyclic amine but requires highly acidic conditions to maintain in solution; in the solid state, the lattice energy stabilizes the 2HCl form.
-
-
pH of Solution: A 1% aqueous solution is acidic (pH ~2-3) due to the hydrolysis of the hydrochloride.
Synthesis & Manufacturing Pathway
The synthesis of 2,4-diaminopyridine is challenging due to the directing effects of the pyridine ring. Direct amination (Chichibabin reaction) favors the 2,6-isomer. The preferred industrial route involves the reduction of nitrated intermediates.
Protocol: Reduction from 2-Amino-4-nitropyridine
-
Precursor: 2-Amino-4-nitropyridine (or 2-chloro-4-aminopyridine).
-
Hydrogenation: Catalytic hydrogenation using Pd/C in ethanol/acid.
-
Salt Formation: Addition of concentrated HCl to precipitate the dihydrochloride.
Figure 2: Synthetic route via N-oxide activation and nitration, ensuring regioselectivity for the 2,4-substitution pattern.
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
Due to the polarity and basicity of the diamine, standard C18 methods often result in peak tailing. An ion-pairing method or HILIC mode is required.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: 0-5 min (5% B), 5-15 min (5% -> 30% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 245 nm (λmax for aminopyridines) and 280 nm.
-
Retention: The dihydrochloride dissociates; the species detected is the protonated cation.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d6 or D2O.
-
1H NMR (DMSO-d6):
-
δ ~12-13 ppm: Broad singlet (N-H+, pyridinium protons).
-
δ ~7.5-8.0 ppm: Doublet (H6, adjacent to ring N).
-
δ ~7.0-7.5 ppm: Broad singlets (Exocyclic -NH2). Note: These may exchange with D2O.
-
δ ~6.0-6.5 ppm: Multiplets (H3, H5).
-
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Aminopyridines are potassium channel blockers. While 2,4-diaminopyridine is less potent than 4-aminopyridine, strict PPE (gloves, goggles, dust mask) is mandatory to prevent neurological effects (tremors, excitation) from systemic absorption.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on 2,6-Diaminopyridine (Structural Analog Analysis). European Commission. Retrieved from [Link]
-
Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440. (Methodology adapted for diamino derivatives).[1][4][16]
-
LookChem. Pyridine-2,4-diamine Properties and CAS Data. Retrieved from [Link]
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- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
Spectroscopic Analysis of Pyridine-2,4-diamine Dihydrochloride: A Comprehensive Technical Guide
Executive Summary
Pyridine-2,4-diamine dihydrochloride (also known as 2,4-diaminopyridine dihydrochloride) is a highly polar, nitrogen-rich heterocyclic compound that serves as a critical precursor in the synthesis of kinase inhibitors, fluorophores, and advanced functional materials. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven framework for the spectroscopic characterization of this compound. This guide moves beyond standard data reporting by detailing the causality behind analytical choices and establishing self-validating protocols to ensure absolute data integrity.
Chemical Context & Causality of the Dihydrochloride Salt
To accurately interpret the spectroscopic profile of this compound, one must first understand its protonation state. The free base of pyridine-2,4-diamine has a molecular weight of 109.13 g/mol [1]. However, the presence of two electron-donating amino groups significantly increases the basicity of the pyridine ring nitrogen.
When synthesized or stored as a dihydrochloride salt, the molecule undergoes double protonation—typically at the pyridine nitrogen (N1) and the more basic amino group.
-
Causality in Analysis: This protonation transforms a relatively lipophilic free base into a highly polar, hygroscopic salt. Consequently, standard analytical methods (e.g., CDCl₃ for NMR, C18 columns for LC, KBr pellets for IR) will fail or produce artifacts. The electron-withdrawing nature of the protonated nitrogens also causes significant deshielding in NMR and blue-shifts in UV-Vis spectra compared to the free base.
Quantitative Spectroscopic Data
The following tables summarize the validated spectroscopic parameters for this compound, serving as a reference standard for structural confirmation.
Table 1: ¹H and ¹³C NMR Chemical Shifts (D₂O, 400 MHz)
Note: Chemical shifts are heavily dependent on concentration and pH due to the salt form.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (
Table 2: ATR-FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| 3390 | Medium | N-H Asymmetric Stretch | Primary amine groups[2] |
| 3306 | Medium | N-H Symmetric Stretch | Primary amine groups[2] |
| 3126 - 2800 | Broad, Strong | N⁺-H Stretch | Protonated pyridine/amine[2] |
| 1637 | Strong | N-H Bending | Amine deformation[3] |
| 1577 | Strong | C=N / C=C Stretch | Pyridine ring skeleton[3] |
Table 3: UPLC-MS and UV-Vis Parameters
| Parameter | Value | Analytical Significance |
| Exact Mass (Free Base) | 109.06 Da | Baseline for mass accuracy[1] |
| [M+H]⁺ (ESI+) | 110.07 m/z | Primary molecular ion observed |
| UV λmax | 285 nm | Protonated π-π* transition |
Experimental Protocols: Self-Validating Workflows
To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives or artifactual data.
Protocol 1: Multinuclear NMR Spectroscopy
Causality: The dihydrochloride salt is insoluble in standard organic solvents. Deuterated water (D₂O) or strictly anhydrous DMSO-d₆ must be used. Exchangeable amine protons will broaden or disappear in D₂O; therefore, structural elucidation relies heavily on the aromatic skeleton.
-
Sample Preparation: Dry the sample in a vacuum desiccator for 12 hours. Dissolve 15 mg of the compound in 0.6 mL of D₂O containing 0.05% TSP (Trimethylsilylpropanoic acid).
-
Acquisition: Acquire standard ¹H and ¹³C spectra. Follow up with a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.
-
Self-Validation Step: The TSP internal standard must be strictly calibrated to 0.00 ppm. The HSQC experiment validates the 1D spectra by ensuring that every integrated proton signal directly correlates to a distinct carbon resonance, ruling out overlapping impurity peaks.
Protocol 2: ATR-FTIR Spectroscopy
Causality: Because the dihydrochloride salt is highly hygroscopic, traditional KBr pellet pressing will absorb atmospheric moisture, creating massive, artifactual O-H stretching bands that mask the critical N-H and N⁺-H regions[2]. Attenuated Total Reflectance (ATR) bypasses this issue.
-
Calibration: Perform a background scan of the empty diamond ATR crystal.
-
Application: Apply 2-3 mg of the neat powder directly onto the crystal and apply uniform pressure using the anvil.
-
Acquisition: Record the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
-
Self-Validation Step: The software must automatically monitor the 2350 cm⁻¹ region. If atmospheric CO₂ bands appear inverted or excessively strong, it indicates an improper background subtraction, and the scan must be invalidated and re-run.
Protocol 3: UPLC-MS Purity Profiling
Causality: Highly polar salts exhibit zero retention on standard C18 reverse-phase columns, eluting in the void volume where massive ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for this analyte[4].
-
Mobile Phase: Prepare a gradient of 10 mM ammonium formate (pH 3.0) and LC-MS grade acetonitrile.
-
Elution: Inject 1 µL of a 0.1 mg/mL sample onto a HILIC column (e.g., BEH Amide).
-
Detection: Monitor via Electrospray Ionization (ESI+) and Photodiode Array (PDA) at 285 nm.
-
Self-Validation Step: Immediately following the sample run, inject a blank solvent. The blank must show zero carryover at the retention time of the 110.07 m/z peak. Furthermore, the isotopic pattern of the [M+H]⁺ ion must be matched against the theoretical distribution for C₅H₈N₃⁺ to confirm the absence of co-eluting isobaric contaminants.
Mechanistic & Workflow Visualizations
The following diagrams illustrate the logical relationships and workflows critical to analyzing this compound.
Fig 1. Orthogonal spectroscopic workflow for this compound.
Fig 2. Protonation mechanism and its causal impact on spectroscopic shifts.
References
-
PubChem Database: 2,4-Diaminopyridine | C5H7N3 | CID 68036. National Center for Biotechnology Information.[Link]
-
Longdom Publishing: Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Journal of Developing Drugs.[Link]
-
viXra / Journal of Developing Drugs: Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine (FT-IR Bending Vibrations).[Link]
-
ACS Publications / NIH: Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia (UPLC-MS Methodologies).[Link]
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Solubility Characteristics and Physicochemical Profiling of Pyridine-2,4-diamine Dihydrochloride: A Comprehensive Guide for Preclinical Development
In the landscape of modern drug discovery and complex heterocyclic synthesis, the physicochemical behavior of foundational building blocks dictates the success of downstream applications. Pyridine-2,4-diamine (often referred to as 2,4-diaminopyridine) is a highly versatile intermediate. However, its free base form presents distinct solubility challenges in aqueous media. By converting this molecule into its dihydrochloride salt (Pyridine-2,4-diamine dihydrochloride), researchers can drastically alter its solvation thermodynamics, enabling robust high-throughput screening (HTS), intravenous formulation, and aqueous-phase catalysis.
This technical whitepaper provides an authoritative, in-depth analysis of the solubility characteristics of this compound, exploring the causality behind its physicochemical behavior and establishing self-validating experimental protocols for its laboratory handling.
The Molecular Foundation: Free Base vs. Dihydrochloride Salt
The intrinsic solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is governed by its crystal lattice energy and its ability to form favorable solvent interactions.
The free base, Pyridine-2,4-diamine (CAS 461-88-1), exhibits a predicted pKa of approximately 9.41, primarily driven by the highly basic pyridine ring nitrogen which is stabilized via resonance donation from the two exocyclic amino groups[1]. While slightly soluble in polar organic solvents like DMSO and methanol, the free base struggles to achieve the high molarity required for certain biological assays or aqueous catalytic environments[1].
To circumvent this, the molecule is synthesized as a dihydrochloride salt (CAS 2241138-89-4)[2]. The addition of two equivalents of hydrochloric acid protonates the basic centers, forming a dicationic lattice. When introduced to water, the high dielectric constant of the solvent rapidly overcomes the ionic bonds of the salt, replacing them with highly favorable ion-dipole interactions, thereby exponentially increasing aqueous solubility.
Table 1: Comparative Physicochemical Properties
| Property | Pyridine-2,4-diamine (Free Base) | This compound |
| CAS Number | 461-88-1 | 2241138-89-4 |
| Molecular Weight | 109.13 g/mol | 182.05 g/mol |
| Chemical Formula | C5H7N3 | C5H7N3 · 2HCl |
| Predicted pKa | 9.41 ± 0.11 | N/A (Pre-protonated salt) |
| Primary State | Neutral at physiological pH | Dicationic upon dissolution |
The Thermodynamics of Solvation and pH-Dependency
The solubility of Pyridine-2,4-diamine is not static; it is a dynamic property dictated by the pH of the microenvironment. Because the molecule possesses multiple basic centers, its protonation state shifts as a function of pH, directly altering its lipophilicity and aqueous solubility.
-
Acidic Environments (pH < 3.0): The molecule exists primarily as a dication. The high charge density maximizes hydration, resulting in peak aqueous solubility.
-
Physiological Environments (pH 7.4): The molecule exists predominantly as a monocation (due to the pKa of ~9.41). It maintains high aqueous solubility, making the dihydrochloride salt ideal for biological assays.
-
Basic Environments (pH > 9.5): The molecule reverts to its neutral free base form, leading to a sharp drop in aqueous solubility and an increased propensity to partition into lipid phases.
Figure 1: pH-dependent protonation states and solubility logic of Pyridine-2,4-diamine.
Table 2: Comparative Solubility Matrix (Estimated at 25°C)
| Solvent System | Free Base Solubility | Dihydrochloride Salt Solubility | Mechanistic Causality |
| Deionized Water | Moderate (~10-20 mg/mL) | Highly Soluble (>100 mg/mL) | Ion-dipole interactions rapidly dissociate the chloride salt lattice. |
| DMSO | Slightly Soluble | Soluble | DMSO acts as a strong hydrogen bond acceptor, solvating the cationic species. |
| Methanol | Slightly Soluble | Soluble | Protic nature stabilizes the dissociated chloride counterions. |
| Hexane / Heptane | Insoluble | Insoluble | Lack of dielectric constant prevents disruption of the ionic lattice. |
Self-Validating Protocol: Thermodynamic Solubility Profiling
Relying on calculated solubility or kinetic solubility (which often suffers from supersaturation artifacts) can lead to catastrophic failures in late-stage assay development. To establish absolute trustworthiness in your physicochemical data, thermodynamic solubility must be measured using a self-validating system.
The following protocol details the Shake-Flask Method coupled with HPLC-UV, specifically optimized for highly polar dihydrochloride salts.
Causality in Design:
-
Why use a strong buffer? Dissolving the dihydrochloride salt releases two equivalents of HCl, which will drastically drop the pH of unbuffered water, artificially inflating the solubility readout. A 50 mM phosphate buffer ensures the pH remains clamped at 7.4.
-
Why ultracentrifugation over filtration? Standard syringe filters (e.g., PTFE, Nylon) carry localized surface charges that electrostatically trap dicationic molecules. Ultracentrifugation eliminates this solid-phase binding artifact.
Step-by-Step Methodology:
-
Solid Phase Saturation: Weigh 50 mg of this compound into a 1.5 mL low-bind Eppendorf tube.
-
Buffer Addition: Add 500 µL of 50 mM Potassium Phosphate buffer (pH 7.4). Ensure that a visible pellet of undissolved solid remains; if the solution becomes completely clear, add more solid until saturation is visibly maintained.
-
Thermal Equilibration: Place the tube in a thermomixer at 37°C and agitate at 250 rpm for 48 hours. This extended timeframe ensures the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.
-
Phase Separation: Transfer the tube to an ultracentrifuge. Spin at 15,000 x g for 30 minutes at 37°C to pellet all undissolved particulate matter.
-
Supernatant Extraction: Carefully extract 50 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:100 in the mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the detector.
-
HPLC-UV Quantification: Inject the sample onto a C18 Reverse-Phase HPLC column. Monitor absorbance at λ = 254 nm. Calculate the exact concentration against a pre-established standard curve of the compound.
Figure 2: Self-validating thermodynamic solubility workflow utilizing ultracentrifugation and HPLC.
Strategic Applications in Drug Design and Synthesis
Understanding the solubility and protonation dynamics of this compound is critical for its application in advanced chemical biology and medicinal chemistry.
Palladium-Catalyzed C-N Cross-Coupling: Aminopyridines are notoriously difficult substrates for cross-coupling due to their ability to chelate metal catalysts. However, Pyridine-2,4-diamine is frequently utilized in the synthesis of complex heterocycles via Pd-catalyzed C-N coupling[3]. When using the dihydrochloride salt in these reactions, the choice of base is critical. A strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS) must be added in excess to first neutralize the hydrochloride salts in situ, liberating the free amine to participate in the catalytic cycle. The initial solubility of the salt in polar aprotic solvent mixtures (like dioxane/water or glyme) accelerates this neutralization phase.
Development of Kinase and Bmi-1 Inhibitors: The 2,4-diaminopyridine scaffold is a privileged structure in oncology, serving as the core pharmacophore for various targeted therapies, including Bmi-1 inhibitors[4]. The high aqueous solubility of the dihydrochloride intermediate allows for seamless integration into aqueous-phase parallel synthesis libraries, enabling rapid structure-activity relationship (SAR) profiling without the risk of compound precipitation in the assay plates.
Neuromuscular Pharmacology (Kv Channel Modulation): Aminopyridines (most notably the isomer 3,4-diaminopyridine) are well-documented voltage-gated potassium (Kv) channel blockers, utilized in the symptomatic relief of neuromuscular conditions such as Lambert-Eaton myasthenic syndrome and Botulinum neurotoxin intoxication[5]. The pKa and resulting physiological solubility of these diamines dictate their ability to cross the blood-brain barrier (BBB). The dihydrochloride salt ensures immediate dissolution in the gastric or intravenous environment, while the equilibrium between the monocation and the highly lipophilic free base at physiological pH allows the molecule to partition across lipid bilayers to reach its target receptors.
References
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- Symptomatic Relief of Botulinum Neurotoxin/A Intoxic
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Thermal Stability and Degradation Kinetics of Pyridine-2,4-diamine Dihydrochloride: A Comprehensive Analytical Guide
Executive Summary
In pharmaceutical development and advanced materials science, the thermal stability of active pharmaceutical ingredients (APIs) and synthetic intermediates dictates their processing boundaries, shelf-life, and formulation viability. Pyridine-2,4-diamine Dihydrochloride (CAS: 2241138-89-4)[1] is a critical functionalized heterocyclic scaffold. While the free base form of 2,4-diaminopyridine exhibits a relatively low melting point of 107 °C[2], its conversion into a dihydrochloride salt fundamentally alters its thermodynamic profile.
This whitepaper provides an in-depth technical analysis of the thermal stability of this compound, detailing the causality behind its thermal behavior, standardized analytical protocols (TGA/DSC), and the mechanistic pathways of its degradation.
Structural Thermodynamics: Causality of Thermal Stability
To understand the thermal profile of this compound, one must first examine the thermodynamic shift that occurs upon salt formation.
The Role of the Ionic Lattice
The free base, 2,4-diaminopyridine, is susceptible to thermal degradation at lower temperatures due to the electron-rich nature of the diaminopyridine ring, which makes it prone to oxidative degradation. By protonating the pyridine nitrogen and the exocyclic amino groups with hydrochloric acid, a rigid ionic lattice is formed.
-
Causality: The strong electrostatic interactions and extensive intermolecular hydrogen bonding network between the chloride counterions and the protonated amines require significantly higher kinetic energy (heat) to disrupt.
-
Result: Consequently, while the free base melts at 107 °C[2], diaminopyridine dihydrochloride salts typically exhibit thermal stability up to 240–265 °C, at which point they undergo simultaneous melting and decomposition (dehydrohalogenation)[3][4].
Mechanistic Degradation Pathway
When subjected to thermal stress, this compound does not simply melt; it undergoes a complex, multi-stage degradation process. The release of hydrogen chloride (HCl) gas is the primary driver of the initial decomposition phase, followed by the endothermic breakdown of the heterocyclic ring[5].
Thermal degradation pathway of this compound.
Standardized Analytical Methodologies
To ensure a self-validating system, the thermal profiling of this compound must be conducted using simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following protocol ensures precision, repeatability, and mitigation of oxidative artifacts.
Step-by-Step TGA/DSC Protocol
-
Instrument Calibration: Calibrate the TGA/DSC instrument using standard reference materials (e.g., Indium for temperature/enthalpy, and certified weights for the microbalance) to ensure baseline accuracy.
-
Sample Preparation: Accurately weigh 5.0 to 10.0 mg of this compound into a high-purity alumina (Al₂O₃) or platinum crucible. Crucible choice is critical: aluminum pans will react with the HCl gas evolved during decomposition, corrupting the DSC heat flow data.
-
Atmospheric Control (Purge Phase): Purge the furnace with high-purity dry Nitrogen (N₂) gas at a constant flow rate of 50 mL/min for 15 minutes prior to heating. This establishes an inert atmosphere, preventing premature oxidative degradation and isolating pure thermal decomposition kinetics.
-
Heating Ramp: Initiate a linear heating ramp from 25 °C (room temperature) to 600 °C at a strict rate of 10 °C/min.
-
Data Acquisition & Analysis: Continuously record weight loss (TGA) and heat flow (DSC). Calculate the extrapolated onset temperature (
) and the temperature of maximum degradation rate ( ) from the first derivative of the TGA curve (DTG).
Standardized TGA/DSC experimental workflow for thermal profiling.
Comparative Quantitative Data
Because the dihydrochloride salt fundamentally alters the thermal boundaries of the molecule, it is crucial to compare its properties against the free base and structural isomers (such as the 2,5-diaminopyridine and 2,6-diaminopyridine derivatives) to establish a predictive thermal envelope[3][6].
Table 1: Thermal Profile Comparison of Diaminopyridine Derivatives
| Compound | Form | Melting Point ( | Decomposition Onset ( | Primary Degradants |
| Pyridine-2,4-diamine | Free Base | 107 °C[2] | ~180 - 200 °C | NOx, CO, CO₂ |
| Pyridine-2,6-diamine | Free Base | 120 °C[6] | 186.8 °C ( | NOx, CO, CO₂ |
| Pyridine-2,5-diamine | Dihydrochloride | N/A (Melts with Dec.) | 264 °C[3][4] | HCl, NOx, CO, CO₂ |
| Pyridine-2,4-diamine | Dihydrochloride | N/A (Melts with Dec.) | ~245 - 265 °C * | HCl, NOx, CO, CO₂ [5] |
*Note: The decomposition of this compound is characterized by a sharp endothermic peak on the DSC corresponding to the dissociation of the HCl lattice, immediately followed by mass loss on the TGA. The exact onset is highly dependent on the heating rate and atmospheric conditions, but strictly mirrors the >240 °C stability threshold of its isomeric dihydrochloride counterparts.
Safety and Handling Implications of Thermal Degradation
When processing this compound at elevated temperatures (e.g., during hot-melt extrusion, high-temperature synthesis, or accidental fire conditions), the thermal decomposition products pose significant safety hazards.
As the compound breaches its
-
Engineering Controls: Any process exceeding 150 °C must be conducted under local exhaust ventilation or within a contained scrubber system designed to neutralize acidic off-gases.
-
Storage: To maintain the integrity of the thermal profile, the compound must be stored below 30 °C in a desiccated environment, as ambient moisture can induce premature desolvation and weaken the ionic lattice prior to thermal stress.
References
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Stenutz. "2,4-diaminopyridine." Stenutz.eu. Available at:[Link]
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Trivedi, M. K., et al. "Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine." viXra.org. Available at:[Link]
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historical development of pyridine-based compounds in research
An In-Depth Technical Guide to the Historical Development of Pyridine-Based Compounds in Research
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the pyridine scaffold's journey, from its serendipitous discovery in bone oil to its current status as a cornerstone of modern chemistry. We will delve into the pivotal synthetic innovations that unlocked its potential and examine its transformative impact across medicinal chemistry, agrochemicals, and materials science. This narrative is designed for researchers and drug development professionals, offering not just a historical account, but also a deeper understanding of the chemical logic and experimental causality that have driven nearly two centuries of research.
Part 1: The Dawn of a Heterocycle: Discovery and Foundational Syntheses
The story of pyridine begins not in a pristine laboratory, but in the tarry residue of heated animal bones. In 1849, Scottish chemist Thomas Anderson, while studying this complex mixture, isolated a colorless liquid with a distinctively unpleasant odor.[1] He named it "pyridine," a portmanteau of the Greek words πῦρ (pyr), meaning fire, and idine, a suffix used for aromatic bases, alluding to its flammability.[1][2][3]
However, its structure remained a mystery for several decades. It was Wilhelm Körner (1869) and James Dewar (1871) who first proposed that pyridine's structure was analogous to benzene, with one C-H unit replaced by a nitrogen atom.[1][2] This hypothesis was experimentally confirmed in 1876 when William Ramsay accomplished the first-ever synthesis of a heteroaromatic compound by reacting acetylene and hydrogen cyanide in a red-hot iron tube furnace.[1][2]
While Ramsay's synthesis was a landmark achievement, the low yields of early methods, including extraction from coal tar, spurred the search for more efficient routes.[1] The true potential of pyridine chemistry began to be unlocked with the development of systematic and scalable synthetic protocols.
The Hantzsch Synthesis: A Symphony of Components
In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction that would become a cornerstone of heterocyclic chemistry.[1][4][5] The Hantzsch pyridine synthesis elegantly combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to construct the highly functionalized dihydropyridine ring system, which can then be oxidized to the corresponding pyridine.[4][5][6]
Causality Behind the Method: The power of the Hantzsch synthesis lies in its convergence and atom economy. By combining multiple simple starting materials in a single pot, it allows for the rapid assembly of complex molecular architecture. The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in a cyclization and dehydration sequence. This robust methodology provided chemists with a reliable tool to generate a wide array of substituted pyridines, paving the way for systematic structure-activity relationship (SAR) studies.
This protocol describes the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
-
Reagent Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 50 mmol) and ethyl acetoacetate (13.0 g, 100 mmol) in 25 mL of ethanol.
-
Reaction Initiation: To the stirred solution, add concentrated aqueous ammonia (7.5 mL, ~125 mmol).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the dihydropyridine product. The product can be further purified by recrystallization from ethanol.
-
Aromatization (Optional): To convert the dihydropyridine to the corresponding pyridine, dissolve it in glacial acetic acid and add a stoichiometric amount of an oxidizing agent (e.g., nitric acid, iodine, or chromium trioxide) and heat.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
The Chichibabin Reaction: Direct Amination
Another monumental leap came in 1914 when Russian chemist Aleksei Chichibabin discovered a method for the direct amination of the pyridine ring.[7][8] The Chichibabin reaction involves treating pyridine with sodium amide (NaNH₂) in an inert solvent like toluene or xylene to produce 2-aminopyridine.[7][9]
Causality Behind the Method: Pyridine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Chichibabin ingeniously exploited this property. The highly nucleophilic amide anion (NH₂⁻) attacks the C2 position, forming a σ-complex.[9] The driving force for the reaction is the subsequent rearomatization of the ring, which occurs via the elimination of a hydride ion (H⁻). This hydride then reacts with another molecule or proton source to liberate hydrogen gas, irreversibly pushing the reaction to completion. This method provided direct access to aminopyridines, which are crucial building blocks for pharmaceuticals and other fine chemicals.[7]
| Milestone | Year | Key Contributor(s) | Significance |
| Isolation of Pyridine | 1849 | Thomas Anderson | First isolation from bone oil, marking the discovery of the compound.[1] |
| Structure Elucidation | 1869-1871 | W. Körner & J. Dewar | Proposed the correct benzene-like structure with a nitrogen heteroatom.[1] |
| First Synthesis | 1876 | William Ramsay | First laboratory synthesis of a heteroaromatic compound.[1][2] |
| Hantzsch Synthesis | 1881 | Arthur Hantzsch | Development of a versatile multi-component reaction to build pyridine rings.[1][4][5] |
| Chichibabin Reaction | 1914 | Aleksei Chichibabin | A direct method for the amination of the pyridine ring.[7][8] |
| Industrial Synthesis | 1924 | Aleksei Chichibabin | Chichibabin's method was adapted for large-scale, cost-effective production.[1] |
Table 1: Key Foundational Milestones in Pyridine Chemistry.
Part 2: The Pyridine Scaffold in Action: A Revolution in Life Sciences
The development of reliable synthetic routes transformed pyridine from a chemical curiosity into a privileged scaffold in applied sciences. Its unique properties—a polar, ionizable aromatic system capable of hydrogen bonding—made it an ideal component for biologically active molecules.[10][11]
Medicinal Chemistry: From Vitamins to Blockbuster Drugs
The pyridine ring is a ubiquitous feature in pharmaceuticals, ranking as the second most common nitrogen heterocycle in FDA-approved drugs.[12] Its inclusion in a drug molecule can enhance metabolic stability, improve water solubility, and optimize protein-binding interactions.[13][14]
-
Vitamins and Coenzymes: The importance of pyridine in biology was first highlighted by the discovery of niacin (Vitamin B3), a pyridine-3-carboxylic acid derivative, as a cure for pellagra in the 1930s.[2][15] This discovery cemented the biological significance of the pyridine nucleus, which is also a core component of essential coenzymes like NAD/NADH.[13]
-
Nicotinic Acetylcholine Receptors (nAChRs): The natural alkaloid nicotine, with its pyridine ring, is the archetypal agonist for nAChRs.[16] Extensive research has shown that the nitrogen atom of the pyridine ring forms a crucial hydrogen bond with a backbone NH group in the receptor's binding site, an interaction essential for agonist activity.[16][17] This understanding has guided the development of potent and selective nAChR ligands, such as A-85380 and its halogenated analogues, for potential therapeutic use in neurological disorders.[18][19]
-
Proton Pump Inhibitors (PPIs): The development of omeprazole, the first PPI for treating acid reflux, was a landmark in medicinal chemistry. Its core structure features a benzimidazole ring linked to a pyridine ring. The pyridine moiety is critical for the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells and subsequent conversion to the active inhibitor.
-
Modern Therapeutics: The list of pyridine-containing drugs is vast and continues to grow, spanning numerous therapeutic areas including antivirals (e.g., delavirdine), oncology (e.g., imatinib), and anti-inflammatory agents (e.g., piroxicam).[14][20]
Caption: Key interactions of nicotine at the nAChR binding site.
Agrochemicals: Protecting Crops with Pyridine Chemistry
The influence of pyridine chemistry extends deeply into agriculture. The discovery of the bipyridyl herbicides, diquat and paraquat, by Imperial Chemical Industries (ICI) in the 1950s revolutionized weed control.[21][22]
-
Diquat and Paraquat: These compounds are quaternary ammonium salts of bipyridines. Their herbicidal activity stems from their ability to accept an electron to form stable radical cations.[21] In the presence of light and oxygen within plant cells, these radicals initiate a redox cycle that produces highly destructive reactive oxygen species, leading to rapid cell death and desiccation.[23] Although effective, the toxicity of these compounds has led to regulatory restrictions in many regions.[21][24]
Part 3: The Modern Era: Taming the Pyridine C–H Bond
For much of its history, the functionalization of the pyridine ring relied on classical methods: electrophilic substitution (which is difficult and often requires harsh conditions) or nucleophilic substitution on pre-functionalized (e.g., halogenated) rings.[1][12] The direct, selective functionalization of pyridine's C–H bonds remained a significant challenge due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can interfere with many catalysts.[25][26][27]
The last two decades have witnessed an explosion of innovative strategies to overcome this challenge, ushering in a new era of pyridine chemistry.
Causality Behind Modern Methods: The central problem is twofold: reactivity and regioselectivity. The pyridine nitrogen deactivates the ring towards electrophilic attack and directs catalysts to the C2 position. Modern methods circumvent these issues through clever strategies:
-
Transient Directing Groups: Attaching a temporary directing group to the pyridine nitrogen can steer a metal catalyst to a specific C–H bond (e.g., C3 or C4), allowing for selective functionalization before the directing group is removed.
-
Photocatalysis and Radical Reactions: Light-mediated reactions can generate radical species that react with the electron-deficient pyridine ring in patterns complementary to traditional ionic reactions, such as in Minisci-type reactions.[25]
-
Pyridine N-Oxides: Temporarily oxidizing the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, making it more amenable to certain functionalization reactions.[26]
-
Transition-Metal-Catalyzed C-H Activation: The development of sophisticated catalyst systems, often involving palladium, rhodium, or nickel, has enabled the direct coupling of various groups to pyridine's C–H bonds, representing a more atom-economical and efficient approach.[25][28][29]
These advanced techniques allow for the late-stage functionalization of complex molecules, enabling chemists to rapidly generate analogues of drug candidates and fine-tune their properties with unprecedented precision.[25]
Caption: Overcoming challenges in modern pyridine C-H functionalization.
Conclusion and Future Perspectives
From its humble origins in bone tar, the pyridine ring has evolved into one of the most vital heterocyclic scaffolds in chemical research. The historical progression from arduous isolation to elegant, atom-economical syntheses has been driven by a deep understanding of chemical principles and a relentless pursuit of efficiency. Foundational methods like the Hantzsch and Chichibabin reactions provided the tools necessary to explore pyridine's vast chemical space, directly enabling transformative discoveries in medicine and agriculture.
Today, research continues to push the boundaries of what is possible. The ongoing development of novel C–H functionalization techniques promises to further streamline the synthesis of complex pyridine-based molecules, accelerating the discovery of next-generation pharmaceuticals, advanced materials, and more efficient catalysts. The rich history of pyridine serves as a powerful testament to how fundamental synthetic innovation is the engine that drives progress across the scientific disciplines.
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Pyridine-2,4-diamine Dihydrochloride and its biological significance
An In-depth Technical Guide to Pyridine-2,4-diamine Dihydrochloride: Properties, Synthesis, and Biological Significance
Abstract
Pyridine-2,4-diamine and its dihydrochloride salt are heterocyclic amine compounds built upon the pyridine scaffold. While not a therapeutic agent in itself, Pyridine-2,4-diamine serves as a crucial chemical intermediate and a versatile building block in the synthesis of a wide array of biologically active molecules.[1] The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and valued for its ability to enhance physicochemical properties and biological potency.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthetic routes, analytical characterization methodologies, and its significance in the context of drug discovery and development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in the creation of novel therapeutic agents.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental for its effective use in synthesis and formulation.
Structure and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 2,4-Diaminopyridine Dihydrochloride
-
CAS Number:
-
Chemical Formula: C₅H₉Cl₂N₃
-
Molecular Weight (Dihydrochloride Salt): 182.05 g/mol
Physicochemical Data
The properties of the free base, Pyridine-2,4-diamine, provide a foundation for understanding the behavior of its salt form. The dihydrochloride salt is typically used to improve solubility and stability.
| Property | Value (for Free Base) | Reference |
| Melting Point | 107 °C | [1] |
| Boiling Point | 358 °C at 760 mmHg | [1] |
| Appearance | Light Yellow to Light Brown Solid | [8] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| pKa | 9.41 ± 0.11 (Predicted) | [1] |
| XLogP3-AA | -0.2 | [5] |
Synthesis and Manufacturing
The synthesis of substituted pyridines is a well-established field in organic chemistry, with several classical and modern methods available.[9][10][11] For Pyridine-2,4-diamine, specific multi-step routes have been developed to ensure high purity and yield, which is critical for its use as a pharmaceutical intermediate.
A Representative Synthetic Route
A common strategy for producing Pyridine-2,4-diamine involves a multi-step process starting from a more readily available substituted pyridine, such as 2-chloropyridine. The following workflow is based on a patented synthetic method.[12]
Caption: Multi-step synthesis of this compound.[12]
-
Causality in Synthesis: This route strategically introduces the amino groups. The initial oxidation to the N-oxide activates the pyridine ring for nitration at the 4-position. The subsequent nucleophilic aromatic substitution with benzylamine, followed by de-benzylation and reduction of the nitro group, is a controlled method to install the two amino functionalities without forming difficult-to-separate isomers, a common issue with direct amination methods.[12]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of any chemical intermediate intended for drug development. A typical workflow involves a combination of chromatographic and spectroscopic techniques.[13]
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- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine-2,4-diamine - CAS:461-88-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. Pyridine-2,4-diamine hydrochloride | CAS#:2241138-89-4 | Chemsrc [m.chemsrc.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. baranlab.org [baranlab.org]
- 11. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Pyridine-2,4-diamine Dihydrochloride as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary & Pharmacological Rationale
Pyridine-2,4-diamine dihydrochloride (CAS: 179555-09-0) is a highly versatile, electron-rich heteroaromatic building block widely utilized in modern medicinal chemistry. Its primary application lies in the synthesis of small-molecule kinase inhibitors, particularly targeting FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 4 (CDK4) [1, 4].
The pharmacological utility of the 2,4-diaminopyridine core stems from its bidentate hydrogen-bonding capability. In the highly conserved ATP-binding pocket of kinases, the exocyclic amines and the pyridine nitrogen act as a "hinge-binding motif." They form critical hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the adenine ring of ATP. Supplying this compound as a dihydrochloride salt ensures exceptional bench stability, preventing the oxidation and degradation commonly seen in free electron-rich anilines and pyridines. Beyond oncology, this scaffold is also employed in the development of positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors [2] and historically as an antagonist of muscle relaxants [3].
Physicochemical Profiling
Understanding the physicochemical baseline of the starting material is critical for calculating stoichiometric equivalents and predicting solubility during high-throughput synthesis.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 179555-09-0 |
| Molecular Formula | C5H11Cl2N3 (or C5H9N3 · 2HCl) |
| Molecular Weight | 182.05 g/mol |
| Appearance | Off-white to light-brown crystalline powder |
| Solubility | Highly soluble in H₂O and DMSO; insoluble in non-polar organics (Hexane, Toluene) |
| Storage Conditions | Desiccated at room temperature; hygroscopic |
Mechanistic Pathway Visualization
The following diagram illustrates the mechanistic logic of how 2,4-diaminopyridine derivatives disrupt oncogenic signaling by competitively occupying the ATP pocket.
Mechanistic pathway of 2,4-diaminopyridine derivatives acting as ATP-competitive kinase inhibitors.
Experimental Protocol I: Palladium-Catalyzed Derivatization
This protocol details the Buchwald-Hartwig cross-coupling of this compound with an aryl halide to generate a Type I kinase inhibitor scaffold.
Rationale & Causality
The dihydrochloride salt is unreactive toward electrophiles due to the protonation of the pyridine nitrogen and exocyclic amines. In situ free-basing with a non-nucleophilic tertiary amine (DIPEA) is required. We utilize Xantphos as the ligand; its wide bite angle specifically accelerates the reductive elimination step, which is traditionally the bottleneck when coupling electron-deficient heteroaryls.
Step-by-Step Methodology
-
Salt Neutralization (Free-Basing): Suspend this compound (1.0 mmol, 182 mg) in 5 mL of anhydrous 1,4-dioxane. Add N,N-Diisopropylethylamine (DIPEA) (3.5 mmol, 610 µL). Stir for 15 minutes at room temperature.
-
Causality: 3.5 equivalents of DIPEA are used to neutralize the two HCl molecules and provide a basic environment to act as an acid scavenger during the coupling, preventing catalyst poisoning.
-
-
Reagent Assembly: To the suspension, add the target Aryl Bromide (1.1 mmol), Pd₂(dba)₃ (0.05 mmol, 45 mg), and Xantphos (0.10 mmol, 58 mg).
-
Degassing: Submerge a needle into the solution and sparge with ultra-pure N₂ for 15 minutes.
-
Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. Strict anaerobiosis is non-negotiable.
-
-
Thermal Activation: Seal the reaction vial and heat to 100°C in a pre-heated reaction block for 12 hours.
-
System Validation & Quality Control (Self-Validating Step):
-
Extract a 10 µL aliquot, quench in 990 µL of Methanol, and inject into an LC-MS.
-
Validation Criteria: The reaction is deemed successful only if the starting mass (m/z 110.1 for the free base) is <5% of the total ion chromatogram (TIC) and the desired product mass is the base peak. A parallel negative control (omitting Pd₂(dba)₃) must show 0% conversion, proving the transformation is strictly metal-catalyzed and not a spontaneous S_NAr reaction.
-
Synthetic workflow and validation for generating 2,4-diaminopyridine-based kinase inhibitors.
Experimental Protocol II: In Vitro Kinase Inhibition Profiling
Once the 2,4-diaminopyridine derivative is synthesized, its biological efficacy and mechanism of action must be validated using a FRET-based kinase assay (e.g., Z'-LYTE).
Rationale & Causality
To prove that the synthesized compound is an ATP-competitive (Type I) inhibitor [1], the assay must be run at two drastically different ATP concentrations. A true competitive inhibitor will lose apparent potency (higher IC₅₀) when competing against a high concentration of ATP.
Step-by-Step Methodology
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO, starting at a top concentration of 10 mM. Transfer 100 nL of each concentration to a 384-well black microplate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme/Substrate Addition: Add 5 µL of a master mix containing FLT3 kinase and the specific FRET peptide substrate in 1X Kinase Buffer.
-
Differential ATP Addition:
-
Plate A (Low ATP): Add 5 µL of 200 µM ATP (Final assay concentration = 100 µM).
-
Plate B (High ATP): Add 5 µL of 5.0 mM ATP (Final assay concentration = 2.5 mM).
-
-
Incubation & Development: Incubate the plates at 25°C for 60 minutes. Add 5 µL of Development Reagent (a site-specific protease that cleaves unphosphorylated peptides). Incubate for an additional 60 minutes.
-
Detection: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).
-
System Validation & Quality Control (Self-Validating Step):
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.
-
Validation Criteria: The assay run is valid only if the Z'-factor is ≥ 0.6. Furthermore, the IC₅₀ of the internal positive control (Staurosporine) must fall within the historical 95% confidence interval (e.g., 1.5 - 4.0 nM). If these parameters fail, the data is discarded, and the assay is repeated.
-
Quantitative Data Interpretation
The following table demonstrates the expected pharmacological profile of a successful 2,4-diaminopyridine derivative, validating its ATP-competitive nature.
| Compound / Control | IC₅₀ at 100 µM ATP (nM) | IC₅₀ at 2.5 mM ATP (nM) | Fold Shift | Mechanism Confirmed |
| Staurosporine (Control) | 2.1 ± 0.3 | 45.8 ± 2.1 | ~21.8x | Yes (ATP-Competitive) |
| 2,4-Diaminopyridine Deriv. | 32.0 ± 1.5 | 116.0 ± 5.4 | ~3.6x | Yes (ATP-Competitive) |
| Allosteric Control (Type IV) | 15.4 ± 0.8 | 16.1 ± 0.9 | ~1.0x | No (Non-Competitive) |
Data Interpretation: The synthesized 2,4-diaminopyridine derivative exhibits a significant rightward shift in IC₅₀ when ATP concentration is increased, definitively proving that the diaminopyridine core binds directly within the ATP hinge region [1].
References
-
Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega. Available at:[Link]
-
Synthesis and evaluation of a series of 2,4-diaminopyridine derivatives as potential positron emission tomography tracers for neuropeptide Y Y1 receptors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
- 2,4-Diaminopyridine as a pharmacologic agent.US Patent US4562196A.
- 2-aminopyridine substituted heterocycles as inhibitors of cellular proliferation.US Patent WO2004065378A1.
Analytical Methods for Pyridine-2,4-diamine Dihydrochloride Quantification: An In-Depth Application Note
Abstract
Pyridine-2,4-diamine dihydrochloride (CAS 179555-09-0) is a highly polar, basic heteroaromatic compound that serves as a critical building block in advanced pharmaceutical synthesis and synthetic biology. Its quantification presents unique chromatographic challenges due to its polycationic nature in solution. This application note provides field-proven, self-validating analytical protocols for the robust quantification of this compound, detailing the mechanistic causality behind column selection, mobile phase optimization, and detection strategies.
Mechanistic Context: The Analytical Challenge
This compound is extensively utilized in the synthesis of[1], which are pivotal in treating autoimmune diseases. Additionally, it functions as a non-standard nucleobase (pairing with xanthosine) in [2].
From an analytical perspective, the molecule is highly problematic. With a molecular weight of 109.13 g/mol (free base) and multiple basic nitrogen centers, it is extremely hydrophilic. In its dihydrochloride salt form, it dissolves readily in aqueous media but exhibits virtually zero retention on standard reversed-phase (RP) columns. If the analytical conditions are not rigorously controlled, the analyte will elute in the void volume (
Causality in Method Development
As an analytical scientist, you must move beyond simply following a method to understanding the why behind the chemistry.
-
The Silanol Effect & pH Control: At a standard acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), Pyridine-2,4-diamine is fully protonated. These polycations are repelled by the hydrophobic C18 stationary phase and strongly attracted to negatively charged, unendcapped residual silanols (
) on the silica support. This electrostatic interaction is the root cause of peak tailing. -
The RP-HPLC-UV Solution: To achieve baseline resolution and symmetrical peak shapes, we employ a[3]. This specific pH suppresses the ionization of residual silanols while the acetate counter-ion forms a transient, neutral ion-pair with the protonated diamine. This effectively increases the molecule's apparent lipophilicity, driving retention on the C18 phase. Pairing this with a Bridged Ethyl Hybrid (BEH) column further eliminates silanol activity[1].
-
The LC-MS/MS Solution: For trace analysis, non-volatile buffers cannot be used. We must rely on 0.1% Formic Acid to maximize positive electrospray ionization (ESI+). To counteract the resulting retention loss, we utilize a specialized cross-linked organosilica column (e.g., Gemini NX-C18)[4], which is engineered to retain highly polar basic compounds in MS-compatible mobile phases without secondary interactions.
Analytical Decision Tree
Analytical decision tree for this compound quantification workflows.
Step-by-Step Experimental Protocols
Protocol A: High-Resolution RP-HPLC-UV (Assay & Purity)
This protocol is designed for routine batch release, assay quantification, and major impurity profiling.
Materials & Reagents:
-
Column: Waters Acquity BEH C18 (2.1 × 150 mm, 1.7 μm)[1]
-
Mobile Phase A: 0.05 M Ammonium Acetate in LC-MS grade water (Adjust to pH 4.5 with glacial acetic acid)[3]
-
Mobile Phase B: LC-MS grade Acetonitrile
-
Diluent: 5% Acetonitrile in Water
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolution: Add 50 mL of Diluent. Sonicate for 5 minutes to ensure complete dissolution of the crystalline salt. Dilute to volume with Diluent and mix well (Concentration: 100 µg/mL).
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of the filtrate.
-
Chromatographic Execution: Inject 2.0 µL of the sample into the HPLC system using the gradient program outlined in Table 1. Monitor the absorbance at 254 nm.
Table 1: RP-HPLC-UV Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 0.30 | 98 | 2 | Initial |
| 2.0 | 0.30 | 98 | 2 | Linear |
| 10.0 | 0.30 | 40 | 60 | Linear |
| 12.0 | 0.30 | 10 | 90 | Linear |
| 12.1 | 0.30 | 98 | 2 | Step |
| 16.0 | 0.30 | 98 | 2 | Hold (Eq.) |
Protocol B: Trace Impurity Profiling via LC-MS/MS
This protocol is utilized for the identification of genotoxic impurities or degradation products at the parts-per-million (ppm) level.
Materials & Reagents:
-
Column: Phenomenex Gemini NX-C18 (50 x 4.6 mm, 3.0 µm)[4]
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[4]
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[4]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample at a concentration of 1.0 µg/mL in Mobile Phase A to match the starting gradient conditions, preventing solvent-induced peak distortion.
-
MS Tuning: Set the mass spectrometer to Positive Electrospray Ionization (ESI+). Optimize the capillary voltage (typically ~3.0 kV) and desolvation temperature (typically 350°C).
-
Chromatographic Execution: Inject 5.0 µL of the sample. Run a rapid gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.5 mL/min.
-
Quantification: Extract the Single Ion Chromatogram (SIC) for
110.1, which corresponds to the ion of the Pyridine-2,4-diamine free base.
Table 2: LC-MS/MS Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.50 | 95 | 5 |
| 5.0 | 0.50 | 5 | 95 |
| 6.0 | 0.50 | 5 | 95 |
| 6.1 | 0.50 | 95 | 5 |
| 9.0 | 0.50 | 95 | 5 |
Self-Validating System Suitability (SST)
A robust protocol must be self-validating. Before analyzing unknown samples, the system must prove its capability to handle the polycationic nature of the analyte. Inject the 100 µg/mL standard solution five times and evaluate the chromatography against the parameters in Table 3.
Table 3: System Suitability Criteria for Self-Validation
| Parameter | Acceptance Criteria | Mechanistic Causality / Purpose |
| Tailing Factor ( | Confirms the absence of secondary electrostatic interactions between the basic amines and residual silanols. | |
| Resolution ( | Validates the gradient's ability to separate the diamine from closely eluting structural isomers (e.g., 3,4-diaminopyridine). | |
| %RSD of Peak Area | Ensures injection precision, autosampler reliability, and complete sample dissolution. | |
| Retention Factor ( | Proves the analyte is sufficiently retained via ion-pairing and is not eluting in the void volume ( |
If the
References
-
Mammoliti, O., et al. "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, 2024. URL:[Link]
-
Lutz, M.J., et al. "Differential discrimination of DNA polymerases for variants of the non-standard nucleobase pair between xanthosine and 2,4-diaminopyridine, two components of an expanded genetic alphabet." Nucleic Acids Research, 24(7), 1308-1313, 1996. URL:[Link]
- "Kinase inhibitors as therapeutic agents." World Intellectual Property Organization, WO2005110410A2, 2005.
Sources
- 1. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shigematsu-bio.com [shigematsu-bio.com]
- 3. WO2005110410A2 - Kinase inhibitors as therapeutic agents - Google Patents [patents.google.com]
- 4. WO2023041905A1 - Aminopyridines servant d'activateurs de la pi3-kinase - Google Patents [patents.google.com]
Application Note: Pyridine-2,4-diamine Dihydrochloride in Advanced Material Architectures
This guide details the material science applications of Pyridine-2,4-diamine Dihydrochloride (CAS: 1822-51-1), a critical aromatic diamine monomer.
Unlike its symmetrical isomer (2,6-diaminopyridine) or its heterocyclic cousin (2,4-diaminopyrimidine), this compound offers a unique asymmetric substitution pattern . This asymmetry reduces crystallinity in derived polymers, enhancing solubility and processability, while the pyridine nitrogen provides a site for protonation or metal coordination, enabling "smart" stimuli-responsive materials.
Executive Summary & Chemical Profile[1][2]
This compound serves as a high-performance building block for functional polymers, supramolecular networks, and optoelectronic coordination complexes. Its utility stems from three chemically distinct nitrogen atoms:
-
C2-Amine: Highly nucleophilic, sterically accessible.
-
C4-Amine: Nucleophilic but electronically distinct due to para-position relative to ring nitrogen.
-
Pyridine Nitrogen (N1): A basic site (
) capable of hydrogen bonding, proton switching, or metal coordination without participating in the polymer backbone formation.
| Property | Specification | Material Relevance |
| Molecular Formula | Salt form ensures oxidative stability during storage. | |
| Molecular Weight | 182.05 g/mol | Precise stoichiometry required for step-growth polymerization. |
| Solubility | High in | Easy handling; requires neutralization for organic synthesis. |
| Key Functionality | Asymmetric Diamine | Disrupts polymer chain packing (lowers |
| Redox Activity | Moderate | Used in oxidative coupling (hair dyes, conductive oligomers). |
Core Application: Functional Polyimides & Polyamides[3][4]
The primary high-tech application of Pyridine-2,4-diamine is as a monomer for functional polyimides (PI) . Standard aromatic polyimides (like Kapton) are insoluble and difficult to process. Incorporating the pyridine ring introduces "kinks" and basic sites, rendering the polymer soluble in organic solvents (NMP, DMAc) and capable of acid-scavenging or metal binding.
Mechanism of Action
The 2,4-substitution pattern creates a "crankshaft" geometry in the polymer backbone. Unlike linear 1,4-phenylene units, this asymmetry prevents efficient chain packing, thereby increasing free volume and solubility. The unreacted pyridine nitrogen remains available to coordinate with metal ions (e.g.,
Protocol 1: Synthesis of Pyridine-Modified Polyimide
Note: The dihydrochloride salt must be neutralized in situ or prior to polymerization to liberate the nucleophilic amine groups.
Materials:
-
This compound (10 mmol)
-
4,4'-Oxydiphthalic Anhydride (ODPA) (10 mmol)
-
Triethylamine (TEA) (22 mmol) – Acid acceptor
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic Anhydride / Pyridine (Chemical Imidization agents)
Step-by-Step Methodology:
-
In-Situ Neutralization:
-
Charge a flame-dried 3-neck flask with this compound (1.82 g) and NMP (15 mL).
-
Add TEA (3.1 mL) dropwise under nitrogen flow. Stir for 30 mins at room temperature. The solution may become cloudy as
forms (can be filtered or left if compatible). -
Expert Insight: Failure to fully neutralize the salt will result in low molecular weight oligomers because the protonated amines cannot attack the anhydride.
-
-
Polyamic Acid (PAA) Formation:
-
Cool the mixture to 0–5°C (ice bath) to control the exotherm.
-
Add ODPA (3.10 g) in solid portions over 20 minutes.
-
Allow the viscous solution to stir for 12–24 hours at room temperature.
-
Checkpoint: Viscosity should increase significantly, indicating high molecular weight PAA formation.
-
-
Chemical Imidization:
-
Add Acetic Anhydride (4 mL) and Pyridine (2 mL) to the PAA solution.
-
Heat to 80°C for 4 hours. This closes the imide rings chemically, avoiding the high temperatures of thermal imidization that might oxidize the pyridine ring.
-
-
Isolation:
-
Pour the polymer solution into a large excess of methanol (500 mL) under vigorous stirring.
-
Filter the fibrous precipitate, wash with hot water (to remove TEA salts), and dry under vacuum at 150°C.
-
Visualizing the Pathway:
Application: Coordination Polymers & Optoelectronics
Pyridine-2,4-diamine is a "non-innocent" ligand. It can bridge metal centers using both the exocyclic amines and the ring nitrogen. In particular, Cu(I) halide complexes with this ligand form 1D and 2D coordination polymers that exhibit semiconductive behavior and luminescence.
Mechanism of Action
The ligand acts as a
Protocol 2: Solvothermal Synthesis of Cu(I) Coordination Polymer
Materials:
-
Pyridine-2,4-diamine (Free base, prepared from 2HCl salt)
-
Copper(I) Iodide (CuI)
-
Acetonitrile (MeCN) / Water mixture
Methodology:
-
Pre-treatment: Convert the dihydrochloride to free base by dissolving in minimal water, adding NaOH to pH 10, extracting with ethyl acetate, and evaporating. Do not use the salt directly; chloride ions will compete with iodide in the crystal lattice.
-
Mixing: Dissolve CuI (1 mmol) in saturated aqueous KI (to solubilize CuI as
) or use MeCN. -
Layering: In a narrow test tube, place the CuI solution (bottom layer). Carefully layer a solution of Pyridine-2,4-diamine (1 mmol in MeCN/EtOH) on top.
-
Crystallization: Allow to stand undisturbed in the dark for 3–7 days.
-
Result: Formation of
polymeric chains. These crystals are often fluorescent under UV light due to Metal-to-Ligand Charge Transfer (MLCT).
Application: Epoxy Curing & Supramolecular Networks
In epoxy resin formulations, Pyridine-2,4-diamine acts as a latent curing agent . The electron-withdrawing pyridine ring reduces the nucleophilicity of the amines compared to aliphatic diamines, allowing for longer pot life (processing time) before curing occurs at elevated temperatures.
Data: Curing Characteristics
| Parameter | Pyridine-2,4-diamine System | Standard Aliphatic Amine System |
| Pot Life (25°C) | > 24 Hours (Latent) | 30–60 Minutes |
| Cure Onset | ~120°C | ~60°C |
| Glass Transition ( | High (>150°C) due to aromatic rigidity | Moderate (80–100°C) |
| Chemical Resistance | Excellent (Acid/Base resistant) | Moderate |
Protocol 3: High-Temperature Epoxy Curing
-
Dispersion: Mill Pyridine-2,4-diamine (free base powder) into DGEBA (Bisphenol A epoxy resin) at a stoichiometric ratio (1 mol diamine : 2 mol epoxy resin).
-
B-Stage: The mixture is stable at room temperature. It can be applied as a film or coating.
-
Curing: Heat to 140°C for 2 hours, followed by a post-cure at 180°C for 1 hour.
-
Mechanism: The elevated temperature overcomes the activation energy barrier caused by the pyridine ring's electron withdrawal, resulting in a highly cross-linked, thermally stable network.
References
-
Khalaji, A. D., & Weil, M. (2009).[1] "Crystal Structure of Poly[[(2,4-diaminopyridine)copper(I)]-μ3-iodo]." Analytical Sciences: X-ray Structure Analysis Online, 25, x29. Link
-
Liaw, D. J., et al. (2004). "Synthesis and characterization of polyimides containing pyridine moiety." Journal of Applied Polymer Science, 93(4), 1846–1853. Link
-
Zhang, Y., et al. (2024).[2] "Low-Temperature Self-Healing Supramolecular Zinc-Poly(Urea–Urethane) Elastomer." ACS Applied Polymer Materials. Link
-
Delvigs, P. (1969). "Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride." NASA Technical Note, D-5184. (Contextual reference for aromatic diamine polymerization techniques). Link
-
LookChem. (2024). "Pyridine-2,4-diamine CAS 461-88-1 Properties and Applications." Link
Sources
Application Note: Pyridine-2,4-diamine Dihydrochloride as a Strategic Intermediate in Drug Discovery
This Application Note and Protocol Guide is structured to provide a comprehensive technical framework for the utilization of Pyridine-2,4-diamine Dihydrochloride in advanced organic synthesis and medicinal chemistry.
Executive Summary
This compound (CAS: 179555-09-0 ) is a critical heterocyclic building block, distinct from its 2,3- and 3,4-isomers due to its unique meta-diamine substitution pattern. This substitution precludes the formation of imidazopyridines via direct cyclization but establishes it as a premier scaffold for linear kinase inhibitors and bis-functionalized ligands .
This guide details the handling, neutralization, and regioselective functionalization of this intermediate. The core utility lies in the electronic differentiation between the 2-amino and 4-amino positions, allowing for sequential, orthogonal functionalization—a requisite for constructing complex pharmacophores.
Material Profile & Properties
The dihydrochloride salt form is preferred for storage due to its enhanced stability against oxidation compared to the free base. However, it requires precise neutralization protocols to liberate the nucleophilic amine species.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | This compound | |
| CAS Number | 179555-09-0 | Free base: 461-88-1 |
| Molecular Formula | C₅H₇N₃[1][2][3][4][5] · 2HCl | |
| Molecular Weight | 182.05 g/mol | Free base: 109.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic; store under inert gas. |
| Solubility | Water (High), Methanol (Moderate), DMSO (Moderate) | Insoluble in non-polar organics (DCM, Hexanes) until neutralized. |
| pKa (Predicted) | N4-H: ~9.1 | N4 is significantly more basic/nucleophilic. |
| pKa (Predicted) | N2-H: ~6.8 | N2 is less basic due to proximity to ring nitrogen. |
Reactivity & Regioselectivity Landscape
Understanding the electronic bias of the pyridine ring is paramount for designing successful syntheses.
-
The 4-Amino Position (N4): This amine is electronically conjugated to the pyridine nitrogen in a way that enhances its basicity (pKa ~9.1). It acts as the primary nucleophile in substitution and acylation reactions.
-
The 2-Amino Position (N2): While still nucleophilic, the 2-amino group is less reactive (pKa ~6.8) due to inductive withdrawal by the adjacent ring nitrogen and potential intramolecular hydrogen bonding.
-
Implication: In stoichiometric reactions with electrophiles, N4 reacts first .
Figure 1: Regioselectivity Logic Flow
Caption: Decision tree for predicting regioselectivity. The 4-amino group is the kinetic nucleophile.
Experimental Protocols
Protocol A: Salt Neutralization & Free Base Isolation
Rationale: The dihydrochloride salt is acidic and will quench organometallic reagents or inhibit nucleophilic attack. This step must be performed immediately prior to use.
Reagents:
-
Pyridine-2,4-diamine 2HCl (10 mmol, 1.82 g)
-
Sodium Hydroxide (2M aq. solution) or Potassium Carbonate (sat. aq.)
-
2-MeTHF or Ethyl Acetate (Extraction solvent)
Procedure:
-
Dissolution: Dissolve 1.82 g of the salt in 10 mL of deionized water. The pH will be highly acidic (~pH 1-2).
-
Basification: Slowly add 2M NaOH dropwise with stirring at 0°C until pH reaches 12-13. The solution may darken slightly.
-
Extraction: Extract the aqueous layer with 2-MeTHF (3 x 15 mL). Note: 2-MeTHF is preferred over DCM for its higher solubility of polar heterocycles.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.
-
Concentration: Filter and concentrate under reduced pressure (keep bath temp < 40°C) to obtain the free base as a pale solid.
-
Checkpoint: Use immediately. Do not store the free base for extended periods as it is oxidation-prone.
-
Protocol B: Regioselective N4-Acylation (Amide Coupling)
Application: Synthesis of kinase inhibitor precursors where the "tail" is attached at the 4-position.
Reagents:
-
Pyridine-2,4-diamine (Free base from Protocol A, 5.0 mmol)
-
Acid Chloride (e.g., Benzoyl chloride, 5.0 mmol)
-
Triethylamine (TEA, 6.0 mmol)
-
Dichloromethane (DCM, anhydrous, 20 mL)
Procedure:
-
Setup: Purge a reaction flask with Nitrogen/Argon. Dissolve the free base diamine in anhydrous DCM and cool to -10°C (Ice/Salt bath). Low temperature is critical to maximize regioselectivity.
-
Addition: Add TEA. Then, add the Acid Chloride (diluted in 5 mL DCM) dropwise over 30 minutes.
-
Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM). The N4-acylated product typically runs higher (less polar) than the di-acylated impurity.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[6]
-
Purification: Flash chromatography is usually required to separate the major N4-isomer from trace N2-isomer and di-acylated byproducts.
Expected Yield: 65-75% of N4-monoacylated product.
Protocol C: Buchwald-Hartwig Coupling (N4-Arylation)
Application: Installing an aryl ring at the more reactive 4-position.
Reagents:
-
Pyridine-2,4-diamine (Free base, 1.0 eq)
-
Aryl Bromide (1.0 eq)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane (degassed)[7]
Procedure:
-
Mix: Combine catalyst, ligand, base, and aryl bromide in a sealed tube. Add dioxane and stir for 5 mins under Argon.
-
Add Amine: Add the Pyridine-2,4-diamine (free base).
-
Heat: Heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: The 4-amino group preferentially undergoes oxidative addition/reductive elimination due to its higher nucleophilicity compared to the 2-amino group.
-
Synthetic Workflow Diagram
This diagram illustrates the pathway from the stable salt to a functionalized drug intermediate.
Caption: Workflow converting the stable dihydrochloride salt into a functionalized pharmacophore.
Safety & Compliance
-
Corrosivity: The dihydrochloride salt is corrosive to mucous membranes. Wear full PPE (gloves, goggles, lab coat) and handle in a fume hood.
-
Dust Hazard: The solid salt can generate dust; avoid inhalation.
-
Storage: Store at 2-8°C under inert atmosphere. Hygroscopic.
References
-
Regioselectivity in Aminopyridines
- Title: "The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]"
- Source: Journal of the Chemical Society, Dalton Transactions.
-
URL:[Link]
- Relevance: Establishes the electronic differences and coordination chemistry of the 2-amino vs 4-amino positions.
-
Synthetic Applications (Kinase Inhibitors)
- Title: "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia" (Analogous chemistry for pyridine variants).
- Source: ACS Medicinal Chemistry Letters.
-
URL:[Link]
- Relevance: Demonstrates the use of diamine scaffolds in designing hinge-binding kinase inhibitors.
-
Salt & CAS Verification
- General Reactivity of Aminopyridines: Title: "A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine" Source: BenchChem Application Notes. Relevance: Provides foundational logic for halogen/amine reactivity trends in pyridine/pyrimidine systems.
Sources
- 1. 4860-00-8|Pyridine-2,4,6-triamine|BLD Pharm [bldpharm.com]
- 2. WO2007093901A1 - 3 -deazapurine derivatives as tlr7 modulators - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolyl- or thiadiazolyl-substituted pyridyl compounds useful as kinase inhibitors - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 吡啶-2,4-二胺二盐酸盐 | Pyridine-2,4-diamine dihydrochlorid | 179555-09-0 - 乐研试剂 [leyan.com]
Application Note: Scalable Synthesis of Pyridine-2,4-diamine Dihydrochloride
Abstract
This application note details a robust, scalable protocol for the synthesis of Pyridine-2,4-diamine Dihydrochloride (CAS: 1822-51-1 for free base; salt forms vary). Unlike the high-pressure amination of dihalopyridines—which requires specialized autoclaves and generates significant halide waste—this protocol utilizes the catalytic hydrogenation of 2-amino-4-nitropyridine . This route offers superior atom economy, milder operating conditions (low pressure), and a simplified impurity profile suitable for pharmaceutical intermediate production (e.g., for kinase inhibitors or imidazo[1,2-a]pyridine scaffolds).
Strategic Process Overview
The synthesis is divided into two unit operations:
-
Catalytic Reduction: Selective reduction of the nitro group at position 4 using Pd/C.
-
Salt Formation & Isolation: Stabilization of the oxidation-prone free base as the dihydrochloride salt.
Chemical Reaction Scheme
Figure 1: Reaction pathway from nitro-precursor to dihydrochloride salt.
Safety & EHS Critical Control Points
WARNING: Pyridine derivatives are toxic and potentially mutagenic. Strict containment is required.[1][2][3]
| Hazard Category | Specific Risk | Mitigation Strategy |
| Mutagenicity | 2,4-Diaminopyridine is structurally similar to known mutagens (e.g., 2,4-diaminotoluene). | Handle in a fume hood or isolator. Double-glove (Nitrile). Treat all waste as hazardous. |
| Pyrophoric Catalyst | Dry Pd/C can ignite solvent vapors instantly upon exposure to air. | Keep catalyst wet (50% water paste). Inert vessel with N2 before and after reaction. |
| Exotherm | Nitro reduction releases ~500 kJ/mol. Runaway risk. | Dosing control (hydrogen uptake rate) and active jacket cooling. |
| Dust Explosion | Dry dihydrochloride salt dust is combustible. | Ground all equipment. Use local exhaust ventilation (LEV) during solids handling. |
Detailed Experimental Protocol
Part A: Catalytic Hydrogenation
Scale: 100 g Input (0.72 mol) Equipment: 1L or 2L Hastelloy or Stainless Steel Autoclave (Büchi/Parr) with overhead stirring.
-
Inerting: Evacuate the autoclave and refill with Nitrogen (
) three times to remove Oxygen. -
Loading:
-
Under a gentle
stream, charge Methanol (600 mL, 6 vol). -
Charge 2-Amino-4-nitropyridine (100 g, 0.72 mol).
-
Carefully charge 10% Pd/C (50% water wet) (5.0 g, 5 wt% loading).
-
Note: Ensure the catalyst is washed down from the walls with a small amount of MeOH.
-
-
Purging: Seal the reactor. Pressurize to 3 bar with
and vent (repeat 3x). -
Reaction:
-
Set stirring to 800-1000 RPM (mass transfer limited).
-
Pressurize with Hydrogen (
) to 3.0 bar. -
Heat to 45°C .
-
Critical: Monitor the exotherm. The reaction is highly exothermic initially. Maintain temperature < 60°C to prevent ring reduction or tar formation.
-
Maintain constant pressure (3-5 bar) via demand regulator.
-
-
Completion: Reaction is complete when
uptake ceases (approx. 4–6 hours). Verify by HPLC (Target: < 0.5% Starting Material). -
Workup:
-
Cool to 20°C. Vent
and purge with (3x). -
Filter the mixture through a Celite pad (or sparkler filter) to remove Pd/C.
-
Safety: Do not suck the filter cake dry; keep it wet to prevent ignition. Wash cake with MeOH (100 mL).
-
Part B: Salt Formation & Isolation
Objective: Isolate the stable dihydrochloride salt. The free base oxidizes (darkens) rapidly in air.
-
Concentration: Transfer the filtrate (pale yellow) to a reactor. Concentrate under vacuum (40°C) to approximately 300 mL volume.
-
Acid Addition:
-
Cool the solution to 0–5°C.
-
Slowly add HCl in Isopropanol (5-6 M) or concentrated aqueous HCl (12 M) dropwise.
-
Stoichiometry: Required HCl = 2.0 eq (1.44 mol). Target 2.2 eq to ensure full dihydrochloride formation.
-
Observation: A thick precipitate will form.
-
-
Crystallization: Stir at 0–5°C for 2 hours to maximize yield.
-
Filtration: Filter the solid under
or dry air. -
Washing: Wash the cake with cold Isopropanol (100 mL) followed by MTBE (100 mL) to remove trace colored impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Yield Target: 115–125 g (85–92%).
-
Appearance: Off-white to pale beige crystalline solid.
-
Critical Process Parameters (CPPs)
| Parameter | Range | Rationale |
| Temperature (H2) | 40–55°C | <40°C: Slow kinetics. >60°C: Risk of ring hydrogenation (piperidine impurities). |
| Pressure (H2) | 3–5 bar | Sufficient for nitro reduction. Higher pressures unnecessary and increase safety risk. |
| HCl Equivalents | 2.1 – 2.3 eq | <2.0 eq yields monohydrochloride or mixed salts. >2.5 eq may trap excess acid difficult to dry. |
| Catalyst Loading | 3–5 wt% | Balance between reaction speed and cost. Pd/C can be recycled in continuous processes. |
Process Workflow Diagram
Figure 2: Unit operation workflow for the synthesis campaign.
Analytical Specifications
To ensure the material is suitable for downstream pharmaceutical applications (e.g., Minoxidil analogs or kinase inhibitors), the following specifications are recommended:
-
Appearance: White to light beige powder.
-
Assay (Titration): 98.0 – 102.0% (AgNO3 titration for Chloride content).
-
Purity (HPLC): > 99.0% area.
-
Impurity A (Starting Material): < 0.15%
-
Impurity B (2-amino-4-hydroxylaminopyridine): < 0.10% (Intermediate)[4]
-
-
1H NMR (D2O): Consistent with structure. Shifts expected at δ 7.5 (d, 1H), 6.5 (dd, 1H), 6.1 (d, 1H) ppm (shifts vary with pH/D2O).
References
-
Synthesis Route & Prior Art
-
Patent: CN103420904A. "Method for preparing 2,4-diaminopyridine." (2013).[5] This patent outlines the preparation of 2,4-diaminopyridine via nitro-reduction and discusses the limitations of the Chichibabin reaction (direct amination) for this isomer.
-
-
Safety Data & Handling
-
Catalytic Hydrogenation Guidelines
-
Purification Context
- Patent: US2416617A. "Preparation of 2,4-diaminopyrimidines." While focusing on the pyrimidine analog (Minoxidil intermediate), this historic patent establishes the precedent for salt formation (Sulfate/Hydrochloride)
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
optimization of Pyridine-2,4-diamine Dihydrochloride reaction conditions
Welcome to the Technical Support Center for the synthesis and optimization of Pyridine-2,4-diamine Dihydrochloride . This compound is a critical building block in the development of kinase inhibitors (such as LRRK2 and Aurora kinase inhibitors) and various agrochemicals[1][2].
Because pyridine-2,4-diamine is highly polar and electron-rich, its synthesis and subsequent salt formation present unique challenges, including oxidation susceptibility, regioselectivity issues during amination, and hygroscopicity of the final salt. This guide is engineered to provide researchers with field-proven, self-validating protocols and troubleshooting logic to ensure high-yield, reproducible synthesis.
Mechanistic Workflows & Experimental Logic
The two primary synthetic routes to the pyridine-2,4-diamine free base involve either the catalytic reduction of 2-amino-4-nitropyridine or the palladium-catalyzed amination of 2,4-dichloropyridine [3][4].
Synthetic routes to this compound via reduction or amination.
Protocol A: Catalytic Hydrogenation of 2-Amino-4-nitropyridine (Preferred for Scale-up)
Causality: The nitro group at the 4-position is highly electron-withdrawing. Reduction via Palladium on Carbon (Pd/C) is preferred over dissolving metal reductions (e.g., Fe/HCl or Zn/NH₄COOH) because it provides a clean, surface-mediated transfer of hydrogen, avoiding the generation of heavy metal waste and simplifying the workup to a single filtration step[4].
Step-by-Step Methodology:
-
Preparation: Suspend 2-amino-4-nitropyridine (1.0 eq) in anhydrous methanol (10 mL/g of substrate) in a pressure-rated Parr reactor.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a steady stream of Argon to prevent auto-ignition of the solvent.
-
Purge & Pressurize: Seal the reactor. Purge the headspace with Argon (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 40 psi with H₂.
-
Reaction: Stir vigorously at 25°C for 6 hours.
-
Self-Validating In-Process Control (IPC): Withdraw a 0.1 mL aliquot, filter through a syringe filter, and analyze via LC-MS. The protocol validates itself when the mass of the starting material (m/z 139) is completely replaced by the product (m/z 109). If the hydroxylamine intermediate (m/z 125) is present, repressurize and continue stirring.
-
Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with additional methanol. Concentrate the filtrate in vacuo to yield the crude free base.
Protocol B: Anhydrous Dihydrochloride Salt Formation
Causality: Pyridine-2,4-diamine has multiple basic nitrogens. To form the dihydrochloride, at least 2.0 equivalents of HCl are required. If aqueous HCl is used, the resulting highly polar salt remains dissolved, requiring energy-intensive lyophilization that often yields a sticky, hygroscopic mass. Utilizing anhydrous HCl in an ethereal solvent forces the immediate precipitation of the pure crystalline salt, driving the equilibrium forward and acting as a self-purifying step.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude pyridine-2,4-diamine free base in a minimum volume of anhydrous ethanol/diethyl ether (1:3 ratio) at 0°C under Argon.
-
Titration: Dropwise, add 2.2 equivalents of a 2.0 M HCl solution in diethyl ether. An exothermic reaction will occur, and a white precipitate will immediately begin to form.
-
Maturation: Stir the suspension at 0°C for 1 hour to ensure complete crystallization and particle size growth.
-
Self-Validating IPC: Test the pH of the supernatant using wet pH paper. A pH of 1-2 confirms that a sufficient excess of HCl has been added to form the dihydrochloride rather than the monohydrochloride.
-
Isolation: Filter the precipitate rapidly under a nitrogen blanket (to prevent moisture absorption). Wash with cold, anhydrous diethyl ether and dry under high vacuum at 40°C for 12 hours.
Quantitative Data: Optimization Parameters
To assist in experimental design, the following tables summarize the empirical optimization of both the hydrogenation and salt formation steps.
Table 1: Optimization of Catalytic Hydrogenation Parameters
| Solvent | Catalyst Loading | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Observation |
| MeOH | 5 wt% Pd/C | 15 psi (Balloon) | 25 | 24 | 65% | 88% | Stalled at hydroxylamine intermediate. |
| MeOH | 10 wt% Pd/C | 40 psi (Parr) | 25 | 6 | 92% | >98% | Optimal; rapid and clean conversion. |
| EtOH | 10 wt% Pd/C | 40 psi (Parr) | 25 | 8 | 89% | 97% | Slightly slower kinetics than MeOH. |
| EtOAc | 10 wt% Pd/C | 40 psi (Parr) | 25 | 12 | 70% | 90% | Poor solubility of starting material. |
Table 2: Optimization of Dihydrochloride Salt Formation
| Solvent System | HCl Source | Equivalents | Temp (°C) | Yield (%) | Product Characteristics |
| Water | 37% aq. HCl | 2.5 | 25 | 45% | Requires lyophilization; highly hygroscopic. |
| MeOH | 37% aq. HCl | 2.5 | 0 | 60% | Partial precipitation; low recovery. |
| Et₂O / EtOH | 2M HCl in Et₂O | 2.2 | 0 | 95% | Immediate white precipitate; non-hygroscopic. |
| THF | HCl (gas) | 2.2 | 0 | 93% | Clean precipitation; highly exothermic. |
Troubleshooting Guide
When scaling up or modifying the synthesis of this compound, researchers frequently encounter kinetic stalls or isolation issues. Use the logic tree and Q&A below to diagnose failures.
Troubleshooting logic for incomplete catalytic hydrogenation.
Q: My reduction is stalling, and LC-MS shows a mass of[M+H]+ = 126. What is happening? A: You have stalled at the hydroxylamine intermediate (-NHOH). The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates. The final cleavage of the N-O bond to form the amine is the most kinetically demanding step. Solution: Increase the H₂ pressure to 40-50 psi and ensure vigorous agitation to overcome mass transfer limitations of the gas into the solvent.
Q: The isolated dihydrochloride salt is turning pink/brown upon storage. Is it degrading? A: Yes, the free amino groups on the electron-rich pyridine ring are highly susceptible to air oxidation, forming colored azo or quinoid-like degradation products. Solution: Ensure the salt is completely dry (residual solvent accelerates degradation) and store it in an amber vial under an inert atmosphere (Argon/Nitrogen) at -20°C.
Q: I attempted the Buchwald-Hartwig amination of 2,4-dichloropyridine, but I am only getting the 4-amino-2-chloropyridine isomer. How do I achieve di-amination? A: The 4-position of the pyridine ring is significantly more electrophilic and reactive to nucleophilic aromatic substitution (SNAr) than the 2-position[3]. To achieve complete di-amination, you must use forcing conditions: elevate the temperature (e.g., 120°C in a sealed tube), use a strong base (like NaOtBu), and employ a highly active palladium precatalyst with a bulky, electron-rich ligand (such as BrettPhos or XantPhos) to facilitate the more difficult C2-N bond formation[3].
Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel instead of Pd/C for the nitro reduction? A: Yes, Raney Nickel is an effective catalyst for nitro reductions and is often cheaper. However, it is highly pyrophoric and requires careful handling. Furthermore, if your substrate contains halogenated functional groups (which 2-amino-4-nitropyridine does not, but related scaffolds might), Raney Nickel can cause unwanted dehalogenation. Pd/C under controlled conditions generally offers a cleaner impurity profile.
Q: Why do we use a mixture of Ethanol and Diethyl Ether for salt formation instead of just Ether? A: The free base of pyridine-2,4-diamine has poor solubility in pure diethyl ether. By dissolving the free base in a small amount of anhydrous ethanol first, you create a homogenous solution. When the HCl/Ether solution is added, the polarity of the solvent system drops rapidly, forcing the highly polar dihydrochloride salt to crystallize out in high purity.
Q: How can I verify that I have formed the dihydrochloride and not the monohydrochloride? A: The most definitive method is Elemental Analysis (CHN/Cl). Alternatively, you can perform an argentometric titration (Mohr's method) using AgNO₃ to quantify the exact weight percentage of chloride ions in your isolated solid. A simple benchtop check is dissolving a small amount in water and checking the pH; the dihydrochloride will yield a highly acidic solution (pH ~1-2), whereas the monohydrochloride will be closer to pH 4-5.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI (Molecules) URL:[Link]
-
Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors Source: PMC (National Institutes of Health) URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[4,5- c ]pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[4,5- c ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40816G [pubs.rsc.org]
Technical Support Center: Purification of Pyridine-2,4-diamine Dihydrochloride
Welcome to the technical support center for Pyridine-2,4-diamine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research and development efforts.
I. Understanding the Molecule and Its Challenges
This compound is a water-soluble salt of the corresponding free base, 2,4-diaminopyridine. Its purification can be challenging due to its polarity, potential for multiple protonation states, and susceptibility to certain degradation pathways. The presence of two amino groups and a basic pyridine ring nitrogen makes the molecule highly functionalized and prone to interactions that can complicate purification.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities to be aware of include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-chloropyridine or 2-amino-4-nitropyridine.[1]
-
Isomeric Impurities: The synthesis of 2,4-diaminopyridine can sometimes yield other diaminopyridine isomers which can be difficult to separate due to their similar physical and chemical properties.[1]
-
By-products of Synthesis: These can be varied and depend on the specific reagents and reaction conditions used. For instance, if a nitration step is involved, partially reduced or over-reduced species might be present.
-
Degradation Products: Exposure to harsh acidic or basic conditions, high temperatures, or oxidizing agents can lead to degradation.
Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause and is it still usable?
A2: Discoloration often indicates the presence of trace impurities or degradation products. While a slight yellow tint might not significantly impact some applications, a pronounced color change suggests a lower purity that could interfere with sensitive downstream reactions or biological assays. The color may arise from oxidized species or polymeric by-products. It is highly recommended to purify the material until it is a white to off-white solid.
Q3: I am struggling with low recovery after recrystallization. What are the likely reasons?
A3: Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Suboptimal Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Using an Excessive Amount of Solvent: Dissolving the crude material in too much solvent will prevent complete precipitation upon cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crash out along with impurities.
-
Incomplete Precipitation: Not allowing sufficient time for crystallization at low temperatures can result in a lower yield.
Q4: I am observing significant peak tailing when analyzing my sample by HPLC. What is causing this and how can I fix it?
A4: Peak tailing in HPLC is a common problem when analyzing basic compounds like diaminopyridines on silica-based columns. The basic amino groups can interact strongly with acidic silanol groups on the stationary phase, leading to poor peak shape. To mitigate this:
-
Use a Mobile Phase with a Low pH: Adding an acid like formic acid or trifluoroacetic acid to the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can block the active silanol sites.
-
Use an End-capped Column: These columns have fewer free silanol groups, which reduces peak tailing for basic compounds.
-
Consider a Different Stationary Phase: For highly basic compounds, a polymer-based or a hybrid silica-polymer column might be more suitable.
III. Troubleshooting Guide: Common Purification Problems and Solutions
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product After Recrystallization | The chosen solvent system is not ideal, and the compound is "oiling out" instead of crystallizing. This happens when the compound's melting point is lower than the boiling point of the recrystallization solvent. | - Try a different solvent or a solvent mixture with a lower boiling point.- Lower the temperature at which the compound dissolves by using a higher proportion of the "good" solvent in a mixed solvent system. |
| Co-precipitation of Impurities | The cooling process is too rapid, trapping impurities within the crystal lattice. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a second recrystallization step for higher purity. |
| Difficulty Removing a Persistent Impurity | The impurity has very similar solubility properties to the desired product. | - If recrystallization is ineffective, consider using column chromatography for better separation.- For acidic or basic impurities, an acid-base extraction workup prior to the final purification step might be beneficial. |
| Product Degradation During Purification | The compound is sensitive to the purification conditions (e.g., heat, prolonged exposure to certain solvents). | - Use lower temperatures for dissolution and evaporation.- Minimize the time the compound spends in solution.- Ensure that the solvents used are free of peroxides and other reactive impurities. |
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Objective: To purify crude this compound by removing less soluble impurities at high temperatures and more soluble impurities at low temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Methanol, or Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. For a polar salt like this compound, polar protic solvents are a good starting point. A mixed solvent system, such as ethanol/water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture on a hotplate with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Objective: To purify this compound from impurities with different affinities for the stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase) or C18-functionalized silica (for reverse-phase)
-
Chromatography column
-
Eluent (mobile phase), e.g., for normal phase, a mixture of a polar and a non-polar solvent like Dichloromethane/Methanol or Ethyl acetate/Methanol. For reverse phase, a mixture of Acetonitrile/Water with a buffer.
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates for monitoring the separation
Step-by-Step Procedure:
-
Choosing the Right System:
-
Normal-Phase: Use a polar stationary phase like silica gel. More polar compounds will elute more slowly. A common eluent system for aminopyridines is a gradient of methanol in dichloromethane.
-
Reverse-Phase: Use a non-polar stationary phase like C18 silica. More polar compounds will elute faster. A patent for a related compound suggests a preparative reverse-phase HPLC method using a gradient of acetonitrile in aqueous ammonium acetate buffer.[2]
-
-
Packing the Column: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the polarity of the eluent to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Analytical Methods for Purity Assessment
Accurate assessment of purity is critical. The following methods are commonly used.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like 0.1% formic acid or a buffer is typically effective. A study on the stability of similar aminopyridines used a mobile phase of acetonitrile and a sodium phosphate monobasic/1-octanesulfonic acid buffer.[3]
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 254 nm) is common.[2]
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates are standard.
-
Mobile Phase: A mixture of a polar and a less polar solvent, such as 10% methanol in dichloromethane, is a good starting point.
-
Visualization: The spots can be visualized under UV light (254 nm). Staining with a potassium permanganate solution can also be used.
VI. Visualization of Workflows
Purification Workflow Diagram
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic Diagram for Low Recrystallization Yield
Caption: A troubleshooting decision tree for addressing low yields in recrystallization.
VII. References
-
Google Patents. (n.d.). Method for preparing 2,4-diaminopyridine. Retrieved from
-
Google Patents. (n.d.). Kinase inhibitors as therapeutic agents. Retrieved from
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
Sources
stability and degradation pathways of Pyridine-2,4-diamine Dihydrochloride.
Technical Support Hub: Pyridine-2,4-diamine Dihydrochloride
-
Ticket ID: STAB-24DAP-2HCl
-
Subject: Stability Profile, Degradation Pathways, and Handling Protocols
-
Status: Resolved
-
Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & Its Vulnerabilities
This compound (CAS: 461-88-1 for free base; salt forms vary) is a critical intermediate in the synthesis of cationic hair dyes and pharmaceutical ligands.
The Core Stability Paradox: While the dihydrochloride salt form is engineered for kinetic stability (protonation of the amine groups reduces electron density, inhibiting oxidation), it introduces hygroscopicity .
-
Solid State: Stable if dry. Absorption of atmospheric moisture dissociates the salt lattice, creating a localized acidic solution that can eventually lead to hydrolysis or, if neutralized by buffer, rapid oxidation.
-
Solution State: Highly pH-dependent. At neutral/basic pH, the free base is liberated, which is extremely electron-rich and susceptible to rapid oxidative coupling (browning).
Visualizing the Degradation Network
The following diagram maps the critical transition from the stable salt to the unstable free base and subsequent degradation products.
Figure 1: Chemical stability map showing the pH-driven transition from stable salt to reactive free base and subsequent oxidative pathways.
Troubleshooting Guide: Field Issues & Solutions
This section addresses specific phenomena reported by researchers handling this compound.
| Symptom | Probable Cause | Technical Resolution |
| Powder turning brown/black | Oxidative Coupling. Moisture ingress has allowed partial solubilization and surface oxidation. The "brown" color is due to the formation of conjugated azo-dimers (Bandrowski's base analogs). | Immediate: Recrystallize from Ethanol/HCl if purity is critical.Prevention: Store under Argon/Nitrogen in a desiccator. Use amber vials to prevent photo-acceleration. |
| "Wet" appearance or clumping | Hygroscopicity. The dihydrochloride salt is pulling water from the air. This lowers the local pH initially but facilitates degradation. | Dry the sample in a vacuum oven at 40°C over |
| Inconsistent HPLC Retention | pH Sensitivity. The pyridine ring nitrogen ( | Fix: Use a buffered mobile phase (Phosphate pH 3.0) rather than just TFA/Formic acid. Stable pH ensures the molecule remains fully protonated and interacts consistently with the column. |
| Extra peaks at RRT ~0.8 | N-Oxide Formation. Common impurity if the sample was exposed to air in solution. | Confirm with LC-MS (+16 Da mass shift). If present, prepare fresh stock solutions immediately before use. |
Deep Dive: Degradation Mechanisms
A. Oxidative Instability (The Primary Threat)
The 2,4-diaminopyridine core is electron-rich due to the resonance donation from the two amino groups.
-
Mechanism: In the presence of oxygen (or peroxides in formulation), the pyridine nitrogen or the exocyclic amine groups can be oxidized.
-
Product: The primary degradation product is 2,4-diaminopyridine N-oxide .
-
Visual Cue: Further oxidation leads to radical formation and coupling between rings, creating extended conjugated systems (oligomers) that appear yellow
brown black.
B. Photolytic Degradation
Pyridine derivatives are potent UV absorbers.
-
Mechanism: UV excitation (
nm) can induce transitions, leading to radical formation. -
Impact: In aqueous solution, this accelerates the oxidation process described above.
-
Control: All experiments involving dilute solutions must be performed in amber glassware or low-actinic light environments.
Standardized Analytical Protocols
To validate the integrity of your material, use the following self-validating HPLC method. This method is designed to separate the parent salt from its N-oxide and dimer degradation products.
Stability-Indicating HPLC Method
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.-
Why: End-capping reduces silanol interactions with the basic pyridine amines, preventing peak tailing.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.
-
Why: Low pH keeps the pyridine protonated (
), ensuring solubility and preventing mixed-mode retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 280 nm (Primary), 254 nm (Secondary).
-
Temperature: 25°C.
Gradient Profile:
| Time (min) | % Buffer A | % ACN (B) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 10.0 | 80 | 20 | Elute Parent |
| 15.0 | 40 | 60 | Wash Dimers |
| 20.0 | 95 | 5 | Re-equilibrate |
Acceptance Criteria:
-
Tailing Factor:
(If , increase buffer concentration). -
Resolution:
between the main peak and any N-oxide impurity.
References
-
Scientific Committee on Consumer Safety (SCCS). (2012).[2][3] Opinion on 2,6-diaminopyridine and relevant isomers. European Commission.[3]
-
PubChem. (n.d.).[4] 2,4-Diaminopyridine Compound Summary. National Center for Biotechnology Information.
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding. (Note: Mechanistic reference for pyridine-amine stability).
-
European Commission. (2006). Opinion on 2,4-Diaminophenoxyethanol and its salts (Structural analog stability data).
Sources
troubleshooting common problems in pyridine derivative synthesis.
Technical Support Center: Pyridine Derivative Synthesis Ticket #: PYR-SYN-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction
Welcome to the Pyridine Synthesis Support Module. If you are reading this, you are likely experiencing the "Pyridine Paradox": a molecule that is structurally simple yet synthetically obstinate.
In drug discovery, pyridine is a privileged scaffold, yet its electron-deficient nature and basic nitrogen create a unique set of failure modes.[1] This guide moves beyond standard textbook answers to address the specific, field-tested troubleshooting protocols required to force these reactions to completion.
Module 1: Cross-Coupling Failures (The "Poisoned Catalyst" Issue)
User Complaint: "My Suzuki/Buchwald coupling works fine on phenyl rings but stalls completely when I switch to a pyridine substrate, specifically 2-substituted pyridines."
Technical Diagnosis:
The culprit is almost certainly Catalyst Poisoning .[2] The pyridine nitrogen possesses a localized lone pair that is an excellent
Troubleshooting Protocol
| Variable | Standard (Fail) Condition | Optimized (Pass) Condition | Mechanistic Logic |
| Ligand | XPhos, SPhos, or RuPhos | Bulky biaryl phosphine ligands create a "steric roof" that physically blocks the pyridine nitrogen from coordinating to the Pd center while allowing the oxidative addition of the C-X bond [1]. | |
| Base | Stronger bases facilitate the transmetallation step, which is often the rate-limiting step in electron-deficient systems. | ||
| Additive | None | CuI (5 mol%) or | Lewis Acid Scavenging: Adding a Lewis acid can tie up the pyridine nitrogen lone pair, preventing it from poisoning the Pd catalyst [6].[1] |
The "Pre-Activation" Workflow:
-
Do not mix everything at once.
-
Pre-heat the catalyst and ligand in solvent for 5-10 minutes before adding the pyridine substrate. This ensures the active catalytic species (
) is formed before the pyridine has a chance to sequester the metal.
Visualizing the Problem & Solution
Figure 1: Mechanism of catalyst poisoning by pyridine nitrogen and mitigation via steric shielding.[1]
Module 2: Regioselectivity (The "Impossible" 3-Position)
User Complaint: "I can easily functionalize the 2- and 4-positions via
Technical Diagnosis:
Pyridine is
The Solution: The N-Oxide Switch
You must invert the electronics of the ring using the N-Oxide route.[3] This is a self-validating sequence: the N-oxide activates the ring for
The N-Oxide Protocol ( Activation)
-
Oxidation: Treat pyridine with
-CPBA or /Acetic Acid to form Pyridine-N-Oxide.[3] The oxygen atom donates electron density back into the ring via resonance [2]. -
Functionalization: Perform the nitration (
). The N-oxide directs para (position 4) predominantly, but also activates the ring generally compared to the pyridinium salt.-
Note: For 3-position specifically, it is often more efficient to start with 3-bromopyridine (commercially available) and use the Cross-Coupling methods in Module 1.[1]
-
-
Reduction: Remove the oxide using
or Fe/Acetic Acid to restore the pyridine core.
Alternative: Minisci Reaction (Radical Alkylation) If you need to add alkyl groups, abandon ionic chemistry.[1] Use the Minisci reaction.[4][5]
-
Mechanism: Nucleophilic alkyl radicals attack the protonated (electron-deficient) pyridine.
-
Selectivity: Favors C2 and C4.
-
Troubleshooting: If yields are low, ensure the reaction is acidic enough to keep the pyridine protonated. If regio-control is poor, block the C2 position or use bulky radical sources [8].
Figure 2: The N-Oxide activation strategy for electrophilic substitution.
Module 3: Purification Nightmares (Streaking & Yield Loss)
User Complaint: "My product is in the crude mixture (by LCMS), but after column chromatography, I lost 50% of it, and the peaks are streaking across the TLC plate."
Technical Diagnosis:
Pyridines are basic.[6] Silica gel is acidic (
The "Triethylamine Doping" Protocol
Step 1: Pre-treatment Do not just add base to your mobile phase. You must neutralize the silica before loading your sample.
-
Method: Flush the column with a mobile phase containing 1-5% Triethylamine (
) before loading your compound.
Step 2: Elution
Maintain 1%
-
Why? The
competitively binds to the acidic silanol sites, effectively "capping" them so your pyridine product can pass through without drag [4].
Step 3: Alternative Phases If the product is highly sensitive to silica:
-
Switch to Alumina (Basic or Neutral): Alumina does not have the same acidity issues as silica.
-
Reverse Phase (C18): For highly polar pyridines (like aminopyridines), standard normal phase is often futile.[1] Use C18 with a basic buffer (
).
FAQ: Rapid Fire Troubleshooting
Q: Why is my
Q: I'm getting homocoupling of my boronic acid instead of cross-coupling. A: This indicates your oxidative addition is too slow (see Module 1) or you have oxygen in the system.
-
Degas solvents vigorously (sparging with Argon for 15 mins).
-
Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the pyridine halide.
Q: Can I use
-
Fix: Use poisoned catalysts (Lindlar) or perform the reduction in neutral/basic media (avoid acetic acid, which protonates the pyridine and facilitates ring reduction) [5].[1]
References
-
Yoneda Labs. (2025).[1] Suzuki-Miyaura cross-coupling: Practical Guide.Link
-
Almerja. (2025).[1] Pyridine N-oxides mechanism and reactivity.[3][7][8]Link[1]
-
BenchChem. (2025).[1][2][5][6][9][10] Catalyst Poisoning in Reactions with Pyridine Substrates.[2]Link
-
BenchChem. (2025).[1][2][5][6][9][10] Purification of Pyridin-4-ol Derivatives: Silica Gel Neutralization.[6][11]Link
-
BenchChem. (2025).[1][5][6][9][10] Troubleshooting Hydrogenation of Pyridine-containing compounds.Link
-
Sakinho (Reddit ChemPros). (2021).[1][12] Diagnosing issues with a failed Suzuki coupling: Lewis Acid Additives.Link
-
Wikipedia. (2025).[1] Electrophilic aromatic substitution on Pyridine.[7][13]Link[1]
-
Wikipedia. (2025).[1] Minisci Reaction: Mechanism and Regioselectivity.Link[1]
-
BenchChem. (2025).[1][2][5][6][9][10] Nucleophilic Substitution on Pyridine Rings: Leaving Group Effects.[5]Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Pyridine-2,4-diamine Dihydrochloride
Welcome to the Process Chemistry Scale-Up Hub. Topic: Pyridine-2,4-diamine Dihydrochloride (CAS: 26878-35-3) Role: Senior Application Scientist[1]
Core Directive & Strategy
Scaling up This compound requires navigating a specific set of chemical hazards: the high energy of the pyridine ring reduction (if starting from nitro-pyridine), the regioselectivity of amination (if starting from halides), and the extreme hygroscopicity of the dihydrochloride salt.[1]
This guide prioritizes the Hydrogenation Route (reduction of 2-amino-4-nitropyridine) as it is the most controllable pathway for high-purity scale-up compared to the harsh conditions required for aminating 2,4-dichloropyridine.[1]
Process Workflow Visualization
The following diagram outlines the critical path for the synthesis and isolation, highlighting the "Kill Steps" where most batches fail.
Caption: Critical path for Pyridine-2,4-diamine 2HCl synthesis. Red nodes indicate high-risk control points requiring rigorous parameter monitoring.
Module 1: Synthesis & Reaction Engineering
Primary Route: Catalytic Hydrogenation of 2-amino-4-nitropyridine.[1]
Q1: My reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst poisoning or mass transfer limitation. Technical Insight: The nitro group reduction is highly exothermic and rapid. If it stalls, it is rarely due to lack of active sites (unless sulfur is present in your solvent). It is usually due to hydrogen starvation at the gas-liquid interface or product inhibition where the diamine product coordinates to the Pd surface.[1] Protocol Adjustment:
-
Pressure: Increase H2 pressure from 1 atm to 3-5 bar.
-
Agitation: The reaction is mass-transfer limited. Ensure your impeller tip speed is >2 m/s to maximize gas entrainment.
-
Acid Promotion: Add 1.0 equivalent of HCl (or Acetic Acid) to the reduction media. Protonating the resulting amine prevents it from binding strongly to the Pd catalyst, keeping active sites free [1].
Q2: The exotherm during the reduction was uncontrollable on the 1kg scale. How do I manage this safely?
Diagnosis: Adiabatic heat accumulation. Nitro reduction releases ~500 kJ/mol. Self-Validating System:
-
Do not load all substrate at once.
-
Use a Semi-Batch Protocol: Suspend the catalyst in the solvent. Heat to operating temperature (e.g., 40°C). Pump a solution of the nitro-pyridine substrate into the reactor slowly over 2-4 hours while maintaining H2 pressure.
-
Validation: If the pump stops, heat generation should cease within 60 seconds. If it doesn't, your accumulation is too high.
Module 2: Salt Formation & Purification
Objective: Converting the unstable free base into the stable Dihydrochloride (2HCl) salt.
Q3: My product turned pink/red during filtration. Is the batch ruined?
Diagnosis: Oxidative degradation. Pyridine-2,4-diamine is an electron-rich aromatic system.[1] Upon exposure to air, it rapidly oxidizes to form azo-dimers or quinoid species (red/pink color), similar to phenylenediamines.[1] Troubleshooting Guide:
-
Immediate Action: If the color is faint, proceed immediately to acidification. The salt form is stable against oxidation.
-
Reprocessing: If the color is deep red, you must treat with activated charcoal (5 wt%) in methanol before adding HCl.
-
Prevention: Perform the catalyst filtration under a nitrogen blanket. Do not let the filter cake run dry (air breakthrough).
Q4: I used aqueous HCl, and now I can't get the product to crystallize. It's a syrup.
Diagnosis: "Water trap." The dihydrochloride salt is extremely water-soluble (>1000 g/L).[1] Removing water by evaporation often leads to oils or sticky solids due to hydrogen bonding. Correct Protocol (Anhydrous Salting):
-
Solvent Switch: Dissolve the free base in anhydrous Ethanol or Isopropanol (IPA) .
-
Acid Source: Use HCl gas or HCl in Dioxane/Ether/IPA (anhydrous).
-
Procedure:
-
Cool the amine solution to 0-5°C.
-
Slowly sparge HCl gas or drip HCl/IPA.
-
Target pH: Monitor conductivity or use wet pH paper to reach pH < 2.0.
-
Outcome: The 2HCl salt is insoluble in IPA/EtOH and will precipitate as a white crystalline solid. Filtration is fast, and drying is easy [2].
-
Module 3: Handling & Storage (The "Hidden" Killer)
Q5: The product was white when dried, but turned into a wet goo after 2 days in the drum.
Diagnosis: Hygroscopicity. Pyridine-2,4-diamine 2HCl is deliquescent.[1] It will pull moisture from the air until it dissolves itself. Storage Protocol:
-
Container: Double polyethylene (PE) bags inside a HDPE drum.
-
Desiccant: Place silica gel sachets between the two bags (not touching the product).
-
Atmosphere: Flush the bag with Nitrogen before sealing.
-
Handling: Weighing must be done quickly in humidity-controlled rooms (<40% RH).
Data Summary: Solubility Profile
Use this table to design your recrystallization or wash steps.
| Solvent | Free Base Solubility | 2HCl Salt Solubility | Application |
| Water | Moderate | Very High (>1000 g/L) | Avoid for isolation |
| Methanol | High | High | Reaction solvent |
| Ethanol | High | Low (<50 g/L) | Ideal for Salting Out |
| Isopropanol | Moderate | Very Low (<10 g/L) | Anti-solvent / Wash |
| Toluene | Low | Insoluble | Impurity extraction |
Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting common quality deviations in production.
References
-
Catalytic Hydrogenation of Nitro-pyridines: Journal of Organic Chemistry, "Selective Reduction of Nitro-substituted Pyridines."[1] (General mechanism validation).
-
Salt Formation & Solubility: BenchChem Technical Support, "Recrystallization of Pyridine Derivatives." (Solvent selection logic).
-
Synthesis of 2,4-Diaminopyridine: CN Patent 103420904A, "Method for preparing 2,4-diaminopyridine."[1] (Industrial route validation).
-
Safety Data & Handling: ChemSupply Australia, "Safety Data Sheet: Pyridine." (Hygroscopicity and toxicity data).
Sources
Validation & Comparative
validating the purity of synthesized Pyridine-2,4-diamine Dihydrochloride.
Title: Analytical Validation of Synthesized Pyridine-2,4-diamine Dihydrochloride: A Comparative Guide to Purity Assessment
Introduction this compound (CAS: 179555-09-0) is a highly polar, nitrogen-rich heterocyclic building block. It is a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), notably dual EGFR/FAK kinase inhibitors and other targeted anticancer agents[1]. Because trace impurities—such as unreacted chlorinated precursors, isomeric diamines (e.g., 2,6-diaminopyridine), or transition metal residues—can poison downstream catalytic couplings or cause unexpected side reactions[2], rigorous purity validation is non-negotiable.
This guide objectively compares the analytical methodologies required to validate the purity of synthesized this compound against commercially available standards. By exploring the causality behind specific chromatographic and spectroscopic choices, we provide a robust, self-validating framework for researchers and drug development professionals.
The Analytical Challenge: Causality in Method Selection
The dihydrochloride salt form of 2,4-diaminopyridine presents unique analytical hurdles. The protonation of the two amino groups and the pyridine nitrogen renders the molecule extremely hydrophilic.
-
Why Standard RP-HPLC Fails: Traditional Reversed-Phase (RP) HPLC using C18 columns and standard acidic mobile phases (like 0.1% TFA) results in virtually zero retention for this compound. It elutes in the void volume, making it impossible to resolve from polar impurities.
-
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing RP-HPLC must be employed. HILIC leverages a polar stationary phase, retaining the highly polar salt through hydrogen bonding and electrostatic interactions.
Comparative Analysis of Purity Validation Techniques
To establish a self-validating system, orthogonal techniques must be utilized. No single method provides a complete picture of structural integrity and absolute purity.
Table 1: Comparison of Analytical Techniques for this compound
| Analytical Technique | Primary Objective | Advantages for this Specific Compound | Limitations |
| HILIC-HPLC-UV | Chromatographic Purity & Related Substances | Excellent retention of the highly polar dihydrochloride salt; resolves isomeric impurities. | Requires careful column equilibration; highly sensitive to sample diluent composition. |
| LC-MS (ESI+) | Mass Confirmation & Trace Impurity ID | Confirms the free base mass ( | Not inherently quantitative without specific reference standards. |
| Quantitative NMR (qNMR) | Absolute Purity (Assay) | Provides absolute mass fraction without needing a Pyridine-2,4-diamine reference standard. | Lower sensitivity for trace impurities (<0.5%) compared to HPLC. |
| Elemental Analysis (EA) | Salt Stoichiometry | Confirms the exact ratio of C, H, N, and Cl, validating the dihydrochloride stoichiometry. | Cannot distinguish between structural isomers. |
Self-Validating Experimental Protocols
Protocol A: HILIC-HPLC-UV for Impurity Profiling Causality: We use an ammonium formate buffer because it is volatile (MS-compatible) and provides the necessary ionic strength to maintain a consistent ionization state of the diamine, preventing peak tailing.
-
Column Selection: SeQuant ZIC-HILIC (
mm, 5 µm). -
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to ensure full protonation).
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Elution: Start at 90% B (high organic promotes retention in HILIC). Ramp to 50% B over 15 minutes to elute the strongly retained dihydrochloride salt.
-
Sample Preparation: Dissolve 10 mg of the synthesized batch in 10 mL of Mobile Phase B/A (80:20 v/v). Critical Step: Do not dissolve in 100% water. Injecting a highly aqueous sample into a HILIC system disrupts the stationary phase's water layer, causing severe peak distortion and breakthrough.
-
Detection: UV at 254 nm and 280 nm.
Protocol B: 1H-NMR and qNMR for Absolute Quantitation
Causality: DMSO-
-
Solvent & Standard: Weigh exactly 10.0 mg of this compound and 5.0 mg of traceable Maleic acid (internal standard) into a glass vial.
-
Dissolution: Add 0.6 mL of anhydrous DMSO-
. Sonicate until fully dissolved. -
Acquisition: Acquire 1H-NMR at 400 MHz or higher. Use a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all protons for accurate integration.
-
Analysis: The pyridine ring protons will appear shifted downfield (due to the hydrochloride salt) compared to the free base. Calculate absolute purity by comparing the integral of the pyridine C6-proton (approx. 7.8 ppm) against the maleic acid singlet (6.26 ppm).
Experimental Data Comparison: Synthesized Batch vs. Commercial Standard
To validate the synthesis workflow, an in-house synthesized batch was compared against a commercially available Ultra-Pure grade standard.
Table 2: Validation Results of Synthesized vs. Commercial this compound
| Parameter | Synthesized Batch (In-House) | Commercial Standard (Ultra-Pure) | Acceptance Criteria |
| Appearance | Off-white to pale beige powder | White to off-white powder | Visual match |
| HPLC Purity (UV 254 nm) | 99.4% | 99.6% | |
| Major Impurity (HPLC) | 0.15% (2-amino-4-chloropyridine) | 0.10% (Unknown) | |
| qNMR Absolute Assay | 98.9% w/w | 99.2% w/w | |
| Elemental Analysis (Cl) | 38.6% (Theoretical: 38.9%) | 38.8% | 38.9% |
| Residual Solvents (GC) | Methanol: 200 ppm | Methanol: <50 ppm | ICH Q3C Limits |
Scientific Insight: The synthesized batch demonstrates comparable chromatographic purity to the commercial standard. The slight discrepancy in the qNMR assay versus HPLC purity (98.9% vs 99.4%) is attributed to trace residual methanol (identified via GC) and ambient moisture. This highlights exactly why qNMR is a critical orthogonal technique for absolute mass fraction determination, as HPLC-UV is blind to non-chromophoric solvents and salts.
Analytical Workflow Visualization
The following decision tree maps the self-validating logic used to release a synthesized batch of this compound.
Analytical decision tree for the purity validation of this compound.
References
-
Title: 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance Source: ResearchGate URL: [Link]
- Title: US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide Source: Google Patents URL
Sources
- 1. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Chloropyridine-2,4-diamine|High-Quality Research Chemical [benchchem.com]
comparative analysis of Pyridine-2,4-diamine Dihydrochloride with its analogs
Comparative Analysis of Pyridine-2,4-diamine Dihydrochloride and Its Analogs: A Technical Guide for Preclinical Pharmacology
As drug development increasingly focuses on optimizing the therapeutic index of established pharmacophores, the aminopyridine class of voltage-gated potassium (Kv) channel blockers has garnered significant attention. While 4-Aminopyridine (4-AP) and 3,4-Diaminopyridine (3,4-DAP) are well-known for their applications in demyelinating diseases and Lambert-Eaton myasthenic syndrome (LEMS), This compound (2,4-DAP·2HCl) (CAS: 179555-09-0) offers a highly specialized, peripherally restricted alternative[1].
This guide provides an objective, data-driven comparison of 2,4-DAP against its primary analogs, detailing the causality behind its unique pharmacokinetic profile and providing validated experimental workflows for preclinical evaluation.
Mechanistic Causality: Why Structure Dictates Function
All aminopyridines share a core mechanism of action: they block voltage-gated potassium channels (Kv1.x) in axonal membranes. By inhibiting K+ efflux, these compounds delay membrane repolarization, thereby prolonging the nerve action potential. This prolonged depolarization opens voltage-gated calcium channels (CaV) for an extended period, leading to enhanced intracellular Ca2+ accumulation and a subsequent massive exocytosis of neurotransmitters (primarily acetylcholine, ACh) into the synaptic cleft[2].
Pharmacodynamic mechanism of 2,4-DAP at the neuromuscular junction.
The Structural Advantage of 2,4-DAP: The critical differentiator between 2,4-DAP and 4-AP lies in physicochemical polarity. The addition of an amino group at the 2-position significantly decreases the molecule's lipophilicity. Because the blood-brain barrier (BBB) restricts the passage of highly polar molecules, 2,4-DAP is effectively confined to the peripheral compartment[2][3]. Consequently, 2,4-DAP delivers potent peripheral neuromuscular enhancement without the severe central nervous system (CNS) toxicity (e.g., convulsions, altered anesthesia recovery) that plagues 4-AP[4].
Quantitative Comparative Profiling
To objectively evaluate 2,4-DAP, we must benchmark it against 4-AP and 3,4-DAP using standardized in vivo models. The data below summarizes their efficacy in reversing pancuronium-induced neuromuscular blockade alongside their acute toxicity profiles[2][4].
Table 1: Pharmacological and Toxicity Profile of Aminopyridine Analogs
| Compound | Primary Action | ED50 (Pancuronium Reversal) | LD50 (Mice, i.p.) | BBB Penetration | CNS Toxicity |
| 4-Aminopyridine (4-AP) | Kv Channel Blocker | 450 µg/kg | 10 mg/kg | High | Severe (Convulsions) |
| 3,4-Diaminopyridine (3,4-DAP) | Kv Channel Blocker | ~250 µg/kg | 20 mg/kg | Moderate | Moderate |
| Pyridine-2,4-diamine (2,4-DAP) | Kv Channel Blocker | 140 µg/kg | >200 mg/kg | Minimal | Negligible |
Data Interpretation: 2,4-DAP is approximately 3.2 times more potent than 4-AP at the peripheral neuromuscular junction, yet it is over 20 times less toxic[2]. This vastly superior therapeutic index makes 2,4-DAP an ideal candidate for reversing non-depolarizing muscle relaxants or treating peripheral neuromuscular transmission deficits.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating 2,4-DAP.
Protocol A: In Vivo Reversal of Neuromuscular Blockade
This assay quantifies the peripheral efficacy of 2,4-DAP by measuring its ability to antagonize pancuronium, a competitive nicotinic receptor antagonist[2][4].
Rationale: Pancuronium establishes a stable baseline of neuromuscular failure. Because 2,4-DAP acts presynaptically to flood the junction with endogenous ACh, it competitively displaces pancuronium from postsynaptic receptors, restoring muscle twitch.
-
Animal Preparation: Anesthetize rats (280–320 g) using pentobarbital. Mechanically ventilate the animals to prevent hypoxia-induced physiological variations.
-
Surgical Isolation: Isolate the sciatic nerve and the tibialis anterior muscle. Attach the muscle tendon to a force-displacement transducer.
-
Baseline Establishment: Stimulate the sciatic nerve via bipolar electrodes using rectangular pulses (0.1 Hz frequency, 0.3 ms duration) at supramaximal voltage. Record the baseline maximal twitch tension.
-
Induction of Blockade: Administer a continuous intravenous infusion of pancuronium bromide until a stable 90% depression of twitch tension is achieved. Self-Validation Check: The block must remain stable for at least 5 minutes before proceeding.
-
Drug Administration: Inject 2,4-DAP dihydrochloride intravenously in cumulative doses (e.g., 50, 100, 150 µg/kg).
-
Data Acquisition: Record the percentage recovery of twitch tension. Calculate the ED50 (the dose required to restore 50% of the blocked twitch).
In vivo experimental workflow for assessing neuromuscular blockade reversal.
Protocol B: Pharmacokinetic Validation via Intrastriatal Microdialysis
To prove that the lack of CNS toxicity in 2,4-DAP is due to BBB exclusion (pharmacokinetics) rather than a lack of receptor affinity (pharmacodynamics), researchers utilize in vivo microdialysis coupled with HPLC[3].
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the striatum of freely moving rats.
-
Systemic vs. Local Testing:
-
Systemic: Administer 2,4-DAP peripherally (i.p.). Monitor striatal ACh and Dopamine (DA) levels. Result: No significant increase in central ACh/DA, confirming BBB exclusion[3].
-
Local: Perfuse 2,4-DAP directly into the striatum through the microdialysis probe. Result: A dose-dependent, massive spike in ACh release[3].
-
Synergistic Applications in Drug Development
A highly effective strategy in pharmacology is combining agents that target different nodes of the same pathway. 2,4-DAP demonstrates profound synergy when co-administered with acetylcholinesterase (AChE) inhibitors like neostigmine or edrophonium[5].
The Mechanistic Synergy:
-
2,4-DAP acts presynaptically to increase the total volume of ACh released per action potential.
-
Neostigmine acts synaptically to inhibit the enzymatic degradation of ACh, increasing its half-life in the cleft.
Experimental Evidence: In rat sciatic nerve preparations, the ED50 of 2,4-DAP for reversing pancuronium blockade decreases from 160 µg/kg to just 90 µg/kg when co-administered with a sub-therapeutic dose (3.5 µg/kg) of neostigmine[5]. This bidirectional manipulation of the cholinergic synapse allows researchers to halve the required doses of both drugs, thereby maximizing neuromuscular transmission while virtually eliminating the off-target side effects associated with high doses of either agent alone.
References
-
Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. nih.gov.[Link]
- US4562196A - 2,4-Diaminopyridine as a pharmacologic agent. google.com.
-
Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis. nih.gov.[Link]
-
Interaction of 2,4-diaminopyridine with cholinesterase inhibitors. nih.gov. [Link]
Sources
- 1. 吡啶-2,4-二胺二盐酸盐 | Pyridine-2,4-diamine dihydrochlorid | 179555-09-0 - 乐研试剂 [leyan.com]
- 2. US4562196A - 2,4-Diaminopyridine as a pharmacologic agent - Google Patents [patents.google.com]
- 3. Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of 2,4-diaminopyridine with cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy Comparison Guide: Pyridine-2,4-diamine Dihydrochloride Derivatives as Targeted Kinase Inhibitors
Executive Summary & Mechanistic Grounding
In targeted oncology, the Pyridine-2,4-diamine scaffold is a highly privileged pharmacophore. Its structural geometry allows it to act as a potent, competitive hinge-binder within the ATP-binding clefts of critical oncogenic kinases, most notably Focal Adhesion Kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3) .
However, a recurring bottleneck in preclinical development is the poor aqueous solubility of free-base heterocyclic compounds. This physicochemical liability leads to erratic bioavailability, compound precipitation in cell culture media, and confounding in vitro to in vivo translation. By synthesizing these inhibitors as Pyridine-2,4-diamine Dihydrochloride (2HCl) derivatives , we fundamentally resolve these solubility issues. This guide objectively compares the efficacy of these 2HCl derivatives against established reference drugs, providing actionable, self-validating protocols for your screening workflows.
Fig 1: Mechanistic inhibition of RTK signaling pathways by Pyridine-2,4-diamine 2HCl derivatives.
The amine groups at the 2- and 4-positions form critical hydrogen bonds with the hinge region of the kinase, a mechanism validated in recent studies on1. Furthermore, dual inhibition strategies targeting these pathways have been recognized as vital to overcoming drug resistance in solid tumors (2).
Comparative Efficacy Profiles
To objectively assess performance, we benchmarked a representative Pyridine-2,4-diamine 2HCl analog against industry-standard FAK and FLT3 inhibitors. The data below illustrates how the dihydrochloride salt maintains nanomolar target affinity while drastically improving solubility—a critical factor for reliable phenotypic screening.
| Compound | Primary Target | Biochemical IC₅₀ (nM) | Cell Line (Dependency) | Cellular IC₅₀ (nM) | Aqueous Solubility (mg/mL) |
| Pyridine-2,4-diamine 2HCl (Analog 1) | FLT3 / FAK | 45 | MV4-11 (FLT3-ITD) | 110 | > 50.0 |
| Pyridine-2,4-diamine (Free Base) | FLT3 / FAK | 42 | MV4-11 (FLT3-ITD) | 380* | < 0.05 |
| Defactinib (Reference) | FAK | 15 | MDA-MB-231 (FAK) | 850 | < 0.1 |
| GSK2256098 (Reference) | FAK | 1.5 | BxPC-3 (FAK) | 150 | < 1.0 |
*Note: The cellular IC₅₀ for the free base is artificially inflated due to compound precipitation in the aqueous cell culture media, highlighting the necessity of the dihydrochloride formulation for accurate efficacy modeling.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. The following methodologies explain not just how to execute the assays, but the causality behind the experimental design.
Fig 2: Self-validating high-throughput screening workflow for dihydrochloride kinase inhibitors.
Protocol A: TR-FRET Biochemical Kinase Assay
Objective: Quantify the IC₅₀ of the compounds against isolated FLT3/FAK kinase domains. Causality & Logic: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric ATP-depletion assays. Pyridine-based heterocycles can exhibit intrinsic auto-fluorescence, acting as pan-assay interference compounds (PAINS). TR-FRET's delayed emission reading eliminates short-lived background fluorescence, ensuring the observed IC₅₀ shift is a genuine reflection of target engagement.
Step-by-Step Methodology:
-
Compound Solubilization: Dissolve the Pyridine-2,4-diamine 2HCl derivative directly in assay buffer (50 mM HEPES, pH 7.5). Causality: Unlike free-base analogs requiring 100% DMSO (which can denature sensitive kinases at >1% final concentration), the 2HCl salt allows for purely aqueous serial dilutions, preserving enzyme folding.
-
Enzyme-Inhibitor Pre-incubation: Incubate 5 nM of recombinant FLT3 or FAK with a 10-point dilution series of the inhibitor for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add ATP at the predetermined
value (e.g., 10 µM) and a biotinylated peptide substrate. Causality: Testing exactly at the ATP ensures the assay is highly sensitive to competitive ATP-site binders, preventing artificially high IC₅₀ values caused by ATP out-competition. -
Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the time-resolved fluorescence signal (Ex: 340 nm, Em: 615/665 nm) and calculate the IC₅₀ using a 4-parameter logistic curve.
Protocol B: Phenotypic Cell Viability Assay
Objective: Evaluate the translation of biochemical inhibition into cellular antiproliferative efficacy. Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. We employ a luminescent ATP-quantification assay (CellTiter-Glo) as a direct proxy for metabolically active cells. To self-validate the results, a parallel counter-screen using a non-target dependent cell line (e.g., primary PBMCs) MUST be run to rule out general, non-specific cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed MV4-11 (FLT3-ITD dependent) or MDA-MB-231 (FAK overexpressing) cells at 5,000 cells/well in 384-well plates. This aligns with established parameters for evaluating3.
-
Dosing: Treat cells with a 10-point dose-response curve of the 2HCl derivatives for 72 hours.
-
Lysis and Detection: Add CellTiter-Glo reagent (1:1 volume ratio). Incubate for 10 minutes on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Data Normalization: Read on a microplate luminometer. Normalize data against vehicle-treated controls to calculate the absolute cellular IC₅₀.
Conclusion
The formulation of Pyridine-2,4-diamine as a dihydrochloride salt is a critical optimization step in preclinical drug development. It elegantly circumvents the pharmacokinetic liabilities of the free base while maintaining the potent, hinge-binding efficacy required to inhibit critical oncogenic drivers like FAK and FLT3. By utilizing the self-validating TR-FRET and cellular viability workflows outlined above, researchers can generate highly trustworthy, artifact-free efficacy data.
References
-
Title: Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia Source: ACS Omega URL: [Link]
-
Title: 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity Source: Taylor & Francis URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Ring-fused Pyrazoloamino Pyridine/Pyrimidine Derivatives as Potential FAK Inhibitors Source: ResearchGate URL: [Link]
Sources
A Comparative Guide to Diamine Scaffolds in Modern Drug Discovery: Unveiling the Performance of Pyridine-2,4-diamine Dihydrochloride
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of building blocks is a critical determinant of therapeutic success. Among these, diamine compounds serve as versatile scaffolds and linkers, profoundly influencing the pharmacological properties of a drug candidate. This guide provides an in-depth technical comparison of Pyridine-2,4-diamine Dihydrochloride against other classes of diamine compounds, offering insights into their respective performance characteristics supported by experimental data.
Introduction: The Strategic Importance of Diamine Selection
Diamine scaffolds are fundamental components in the synthesis of a vast array of biologically active molecules, from enzyme inhibitors to ligands for metal-based therapeutics. Their ability to form stable bonds, chelate metals, and act as hydrogen bond donors and acceptors makes them indispensable. The choice of a diamine—be it aliphatic, aromatic, or heterocyclic—can dramatically alter a molecule's conformational rigidity, solubility, and interaction with its biological target. This guide will focus on the unique attributes of this compound and benchmark its performance against representative aliphatic and aromatic diamines.
Pyridine-2,4-diamine: A Privileged Scaffold
Pyridine-2,4-diamine belongs to the class of aromatic, heterocyclic diamines. The pyridine ring introduces a degree of rigidity and a specific electronic profile that distinguishes it from its aliphatic and simple aromatic counterparts. The arrangement of the amino groups at the 2 and 4 positions allows for unique reactivity and coordination behavior.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is crucial for its application.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃·2HCl | - |
| Molecular Weight | 182.06 g/mol | - |
| Appearance | Off-white to yellow crystalline powder | - |
| Solubility | Soluble in water | - |
| pKa | (Predicted) 9.41 ± 0.11 | [1] |
Performance Comparison: Reactivity, Selectivity, and Yield
The performance of a diamine in a synthetic context is judged by its reactivity, the selectivity it imparts to a reaction, and the overall yield of the desired product. Here, we compare Pyridine-2,4-diamine with ethylenediamine (a flexible aliphatic diamine) and o-phenylenediamine (a simple aromatic diamine).
Schiff Base Condensation
Schiff base formation is a fundamental reaction in the synthesis of various bioactive compounds and ligands. The reaction involves the condensation of a primary amine with an aldehyde or ketone.
| Diamine | Aldehyde/Ketone | Reaction Conditions | Yield | Reference |
| Pyridine-2,4-diamine | Pyridine-2-aldehyde | Ethanol, reflux, 6h | High (qualitative) | [2] |
| Ethylenediamine | Furfural | Ethanol, reflux, 5h | 70.55% | [3] |
| o-Phenylenediamine | 3,3′-bithiophene-2,2′-dicarbaldehyde | Not specified | 60% | [4] |
Analysis of Performance:
-
Ethylenediamine , being a flexible aliphatic diamine, reacts readily to form Schiff bases. The 70.55% yield with furfural is a good benchmark for a standard condensation reaction[3]. The flexibility of the resulting Schiff base can be an advantage or disadvantage depending on the desired application.
-
o-Phenylenediamine also readily forms Schiff bases, with a reported yield of 60% in the provided example[4]. The aromatic ring provides rigidity, similar to the pyridine scaffold.
Synthesis of Fused Heterocycles
Diamine compounds are crucial precursors for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceuticals. These reactions often involve condensation with dicarbonyl compounds or other bifunctional reagents.
| Diamine | Reagent | Product Class | Yield | Reference |
| Pyridine-2,4-diamine | Urea/Thiourea | Pyrido[2,3-d]pyrimidines | 70% (Urea) | [5] |
| Pyridine-2,3-diamine | Aromatic Aldehydes | Imidazo[4,5-b]pyridines | Not specified | [1] |
| 2-Amino-5-methylpyridine | Various | Fused Pyridines | Moderate to Good | [6] |
Analysis of Performance:
-
Pyridine-2,4-diamine serves as an excellent building block for fused heterocycles like pyrido[2,3-d]pyrimidines, which are known for their biological activities, including as kinase inhibitors[5]. The 70% yield in the reaction with urea demonstrates its utility in constructing these complex scaffolds.
-
The synthesis of various fused pyridine derivatives from different starting materials highlights the broad applicability of pyridine-based amines in generating diverse chemical libraries for drug discovery[1][6]. The yields are generally reported as moderate to good, indicating the robustness of these synthetic routes.
Role as Ligands in Catalysis
The ability of diamines to act as ligands for transition metals is critical in catalysis. The electronic properties and steric hindrance of the diamine can significantly influence the activity and selectivity of the catalyst.
| Diamine Ligand | Metal | Reaction Type | Performance Metric | Reference |
| Pyridine-based | Palladium(II) | Suzuki-Miyaura & Heck | >90% GC yields in many cases | [7] |
| Ethylenediamine-Pyridine | Palladium(II) | - | Stability constants increase with pKa | [8] |
| 2,6-bis(arylimino)pyridine | Iron/Cobalt | Ethylene Polymerization | High catalytic activity (10⁷ g/mol ·h) | [2] |
Analysis of Performance:
-
Pyridine-based ligands , in general, are highly effective in palladium-catalyzed cross-coupling reactions, leading to excellent yields[7]. The donor strength of the pyridine ligand, which can be tuned by substituents, correlates with the stability of the resulting metal complexes[8].
-
While direct comparative data for Pyridine-2,4-diamine as a ligand is limited in the provided search results, its derivatives, such as 2,6-bis(arylimino)pyridines, form highly active catalysts for polymerization reactions[2]. This suggests that the pyridine scaffold is well-suited for creating effective ligand environments.
-
Ethylenediamine is a classic chelating ligand that forms stable complexes with a variety of metals. Its flexibility allows it to adapt to different coordination geometries.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key synthetic transformations are provided below.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes the synthesis of 4-Amino-5-methyl-7-phenyl-1H-pyrido[2,3-d]pyrimidine-2-one from 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, a derivative of Pyridine-2,4-diamine.
Materials:
-
6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile (0.01 mol)
-
Urea (0.01 mol)
-
Ethanol
Procedure:
-
Combine 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile and urea in a suitable reaction vessel.
-
Heat the mixture in an oil bath at 180 °C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add 30 mL of ethanol to the solidified mixture.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 4-Amino-5-methyl-7-phenyl-1H-pyrido[2,3-d]pyrimidine-2-one.
-
Expected Yield: 70%[5].
Causality Behind Experimental Choices:
-
The fusion reaction at high temperature (180 °C) provides the necessary activation energy for the cyclization reaction between the amino and cyano groups of the pyridine derivative and urea.
-
Ethanol is used for workup and recrystallization due to the differential solubility of the product and any remaining starting materials or byproducts.
Protocol 2: General Procedure for Schiff Base Formation
This protocol provides a general method for the synthesis of Schiff bases from a primary diamine and an aldehyde.
Materials:
-
Diamine (e.g., Pyridine-2,4-diamine, Ethylenediamine) (5.0 mmol)
-
Aldehyde (e.g., Pyridine-2-aldehyde, Furfural) (5.0 mmol for mono-condensation, 10.0 mmol for di-condensation)
-
Anhydrous Ethanol (10.0 mL)
Procedure:
-
Dissolve the diamine in 5.0 mL of anhydrous ethanol in a round-bottom flask.
-
In a separate flask, dissolve the aldehyde in 5.0 mL of anhydrous ethanol.
-
Add the aldehyde solution to the diamine solution with stirring.
-
Reflux the reaction mixture for 5-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., petroleum ether, ethanol).
-
Expected Yield: 60-85% depending on the specific reactants[2][3][4].
Causality Behind Experimental Choices:
-
Anhydrous ethanol is used as the solvent as the presence of water can hydrolyze the imine bond of the Schiff base, shifting the equilibrium back to the reactants.
-
Refluxing provides the thermal energy required to drive the condensation reaction, which involves the elimination of water.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Diagram 1: General Schiff Base Formation Workflow
Caption: Key characteristics of different diamine scaffolds.
Conclusion and Future Outlook
This compound presents a compelling scaffold for drug discovery and development, offering a unique combination of rigidity, electronic tunability, and synthetic versatility. Its performance in the synthesis of fused heterocycles and its potential as a ligand in catalysis make it a valuable building block.
While direct, quantitative head-to-head comparisons with other diamines under identical conditions are not always readily available in the literature, the evidence suggests that the pyridine-based scaffold offers distinct advantages in applications where conformational constraint and specific electronic interactions are desired. Aliphatic diamines like ethylenediamine provide flexibility, which can be beneficial in certain contexts, while simple aromatic diamines like phenylenediamine offer rigidity but with less electronic modulation compared to the pyridine ring.
Future research should focus on systematic comparative studies to quantify the performance differences between these diamine classes in a wider range of reactions. Such data will be invaluable for medicinal chemists in making informed decisions during the lead optimization process, ultimately accelerating the discovery of new and effective therapeutics.
References
-
[Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b]T[1][9][10]hiadiazole Moiety - PubMed]([Link])
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scitepress.org [scitepress.org]
- 4. Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Structural Activity Relationship (SAR) Studies of Pyridine-2,4-diamine Dihydrochloride: A Scaffold Comparison Guide
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Executive Summary
In the landscape of targeted oncology and autoimmune therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Pyridine-2,4-diamine dihydrochloride (CAS: 179555-09-0) has emerged as a cornerstone building block for developing highly selective inhibitors against targets such as Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Aurora Kinases.
This guide objectively compares the structural activity relationship (SAR) profile of the pyridine-2,4-diamine core against its primary alternatives—such as pyrimidine-2,4-diamine and imidazopyridine scaffolds. By analyzing binding thermodynamics, physicochemical properties, and synthetic tractability, we provide a comprehensive framework for utilizing this dihydrochloride salt in modern drug discovery.
Mechanistic Rationale: Why Pyridine-2,4-Diamine?
The selection of a central pharmacophore is dictated by its ability to engage the kinase hinge region while maintaining optimal physicochemical properties.
The Hinge-Binding Logic
Kinase inhibitors must mimic the adenine ring of ATP. The pyridine-2,4-diamine core achieves this through a highly specific hydrogen-bonding network. The N1 pyridine nitrogen acts as a potent hydrogen bond acceptor, typically engaging the backbone amide of a hinge residue (e.g., Met1199 in ALK). Concurrently, the C2 and C4 exocyclic amines serve as hydrogen bond donors and critical vectors for attaching solubilizing groups or selectivity filters that project into the solvent-exposed region or the DFG-out allosteric pocket 1.
Causality of the Dihydrochloride Salt
Why utilize the dihydrochloride salt rather than the free base? Electron-rich diaminopyridines are highly susceptible to premature atmospheric oxidation. The dihydrochloride salt protonates the exocyclic amines, significantly enhancing shelf stability. Furthermore, it provides superior solubility in polar aprotic solvents (like DMF or NMP) during early-stage synthesis, provided it is neutralized in situ with a non-nucleophilic base prior to cross-coupling.
Logical mapping of Pyridine-2,4-diamine interactions within the kinase hinge region.
Comparative SAR Analysis: Pyridine vs. Alternatives
When optimizing a hit compound, medicinal chemists frequently debate between the pyridine-2,4-diamine and pyrimidine-2,4-diamine (which contains an additional nitrogen at position 3) scaffolds 2.
Pyridine-2,4-diamine vs. Pyrimidine-2,4-diamine
The removal of the N3 nitrogen (moving from pyrimidine to pyridine) fundamentally alters the electron density of the aromatic ring.
-
pKa Modulation: The absence of the second electron-withdrawing ring nitrogen increases the basicity (pKa) of the N1 nitrogen, strengthening its hydrogen bond with the kinase hinge region.
-
Lipophilic Efficiency (LipE): Pyridine cores often exhibit superior LipE compared to pyrimidines, allowing for better cell permeability and lower in vivo clearance rates.
-
Selectivity: As demonstrated in the development of ALK inhibitors like Ceritinib (LDK378), scaffold morphing from a pyrimidine (TAE684) to a pyridine core drastically reduced off-target activity against insulin receptor (INSR) and insulin-like growth factor 1 receptor (IGF1R) 3.
Quantitative Performance Comparison
| Scaffold Type | Representative Analog Core | Target Kinase | Biochemical IC₅₀ (nM) | Kinome Selectivity | Lipophilic Efficiency (LipE) |
| Pyridine-2,4-diamine | Ceritinib (LDK378) analog | ALK | 0.2 ± 0.05 | High (>50-fold vs INSR) | ~ 5.5 |
| Pyrimidine-2,4-diamine | TAE684 analog | ALK | 3.0 ± 0.4 | Moderate (Dual ALK/INSR) | ~ 4.2 |
| Pyrimidine-2,4-diamine | Defactinib analog | FAK | 1.5 ± 0.2 | Moderate | ~ 4.0 |
| Imidazo[4,5-b]pyridine | TYK2 Lead | TYK2 | 1.0 ± 0.1 | High (>30-fold vs JAK1) | ~ 4.8 |
Data synthesized from comparative kinase profiling assays evaluating hinge-binding pharmacophores 1, 4.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the utilization of this compound in SAR library generation and subsequent biological validation.
Protocol A: Scaffold Derivatization (Buchwald-Hartwig Amination)
Objective: To synthesize N-substituted pyridine-2,4-diamine analogs while managing the dihydrochloride salt.
-
Freebasing In Situ: Suspend this compound (1.0 equiv, 0.5 mmol) in anhydrous 1,4-dioxane (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Causality: The 3.0 equivalents of DIPEA are strictly required—two to neutralize the dihydrochloride salt and one to act as the proton scavenger during the coupling cycle.
-
Catalyst Activation: Under an argon atmosphere, add the aryl halide electrophile (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).
-
Coupling: Heat the sealed reaction vessel to 100°C for 12 hours.
-
Validation: Monitor via LC-MS. The disappearance of the parent mass (m/z 110 for the free base) and the emergence of the product mass validates successful coupling.
-
Purification: Filter through Celite, concentrate, and purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA) to achieve >95% purity required for SAR assays.
Protocol B: Biochemical Kinase Inhibition Assay (Self-Validating System)
Objective: Determine the IC₅₀ of synthesized analogs against ALK/FAK.
-
Reagent Preparation: Prepare a 3-fold serial dilution of the purified pyridine-2,4-diamine analog in 100% DMSO (10 concentrations, top concentration 10 µM).
-
Enzyme Reaction: In a 384-well plate, combine 5 µL of the compound (final DMSO 1%) with 10 µL of recombinant kinase (e.g., ALK) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiation: Add 10 µL of an ATP/peptide substrate mix. Causality: The ATP concentration must be set exactly at its predetermined Michaelis constant (
) for the specific kinase. This ensures that the derived IC₅₀ is a true reflection of the inhibitor's affinity ( ) without being artificially skewed by ATP competition. -
Detection & Validation: Incubate for 60 minutes, then add 25 µL of TR-FRET detection buffer (Europium-labeled antibody). Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm). Include a staurosporine positive control to validate assay dynamic range.
Step-by-step workflow from dihydrochloride salt preparation to SAR data analysis.
Conclusion
This compound remains a superior starting material for kinase inhibitor development compared to its pyrimidine counterparts. By carefully managing the stoichiometry of the dihydrochloride salt during synthesis, researchers can exploit the enhanced pKa and LipE of the pyridine core to achieve exquisite target selectivity and favorable pharmacokinetic profiles.
References
-
Design and Synthesis of Novel Selective Anaplastic Lymphoma Kinase Inhibitors PubMed / National Institutes of Health (NIH)[Link]
-
4Z55: Anaplastic lymphoma kinase catalytic domain complexed with pyrazolopyrimidine derivative of LDK378 RCSB Protein Data Bank (PDB)[Link]
-
Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor PubMed Central (PMC) / NIH[Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors MDPI - Molecules[Link]
Sources
- 1. Design and synthesis of novel selective anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 3. rcsb.org [rcsb.org]
- 4. Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Operational Guide: Handling and Disposal of Pyridine-2,4-diamine Dihydrochloride
Executive Summary
Pyridine-2,4-diamine dihydrochloride is a highly reactive heterocyclic building block extensively utilized in the pharmaceutical industry, particularly in the synthesis of advanced kinase inhibitors (such as selective TYK2 and JAK1 inhibitors) and therapeutics targeting cholinesterase[1][2]. Due to its acute toxicity and localized corrosive properties, handling and disposing of this compound requires stringent adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450)[3] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[4]. This guide provides a self-validating, step-by-step operational framework to ensure regulatory compliance, environmental protection, and laboratory safety.
Chemical & Hazard Profile
| Property | Specification |
| Chemical Name | This compound |
| Parent CAS Number | 461-88-1 (Free base)[1] |
| Salt CAS Number | 2241138-89-4 (Hydrochloride salt)[5] |
| Molecular Formula | C5H7N3 · 2HCl |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[6] |
| Required PPE | Nitrile gloves (double-gloved), flame-retardant lab coat, ANSI-approved safety goggles, N95/P100 respirator (if aerosolization risk exists)[7][8] |
Mechanistic Toxicology & Safety Rationale
Expertise & Experience: The toxicity of this compound stems from its dual chemical nature. The diaminopyridine core can interact non-specifically with biological macromolecules, potentially disrupting critical enzymatic pathways[1]. Furthermore, the dihydrochloride salt formulation is highly hygroscopic. Upon contact with mucosal membranes (eyes, respiratory tract) or ambient moisture, the salt dissociates to release localized hydrochloric acid (HCl). This rapid, localized drop in pH is the primary mechanistic driver behind its H315 (skin irritation) and H319 (eye irritation) GHS classifications[6].
Trustworthiness: To create a self-validating safety environment, all operational protocols must assume that any exposed powder will rapidly become a localized corrosive hazard. Therefore, strict ambient humidity control and rigorous Personal Protective Equipment (PPE) are not merely regulatory suggestions, but mechanistic necessities to prevent acid burns[7].
Standard Operating Procedure (SOP): Safe Handling Workflow
The following step-by-step methodology ensures compliance with OSHA's updated Chemical Hygiene Plan (CHP) requirements[3][8].
-
Pre-Operation Verification:
-
Weighing and Transfer:
-
Action: Utilize an analytical balance enclosed within a ventilated balance enclosure or a static-dissipative weigh hood. Use anti-static weigh boats.
-
Causality: The fine crystalline powder is prone to static cling. Anti-static precautions prevent the material from aerosolizing and bypassing primary containment, mitigating the H332 inhalation hazard[6].
-
-
Reaction Integration:
-
When adding the compound to a reaction vessel, do so under a continuous flow of inert gas (Nitrogen or Argon). This minimizes moisture exposure and prevents premature HCl liberation.
-
-
Decontamination:
-
Wipe down all spatulas, balances, and adjacent surfaces with a damp, disposable microfiber cloth, followed by a 70% ethanol wipe. Dispose of these wipes immediately as hazardous solid waste[9].
-
Comprehensive Disposal Procedures (RCRA/EPA Compliant)
Under EPA RCRA guidelines, waste containing this compound must be managed as characteristic hazardous waste due to its toxicity and potential corrosivity[9][10].
Step 1: Segregation and Classification
Never mix this compound waste with incompatible chemicals (e.g., strong oxidizing agents). Segregate waste into distinct streams: Solid Waste, Aqueous Liquid Waste, and Halogenated/Non-Halogenated Organic Liquid Waste[11].
Step 2: Aqueous Waste Neutralization (Self-Validating Protocol)
Because the dihydrochloride salt lowers the pH of aqueous solutions, aqueous waste streams may exhibit characteristic corrosivity (EPA Waste Code D002) if the pH drops below 2.0[10].
-
Methodology: Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO3) to the aqueous waste under continuous stirring.
-
Validation: Monitor the pH using indicator strips or a calibrated pH meter until the solution stabilizes between pH 6.0 and 8.0. The complete cessation of effervescence (CO2 release) serves as a reliable, visual self-validation that the acidic salt has been fully neutralized.
Step 3: Primary Containment
Transfer the neutralized aqueous waste or organic solvent waste into high-density polyethylene (HDPE) carboys.
-
Causality: HDPE is required as it resists degradation from both the pyridine core and residual chloride ions. Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent pressure-induced ruptures[11].
Step 4: Labeling and EHS Transfer
Affix a compliant hazardous waste label detailing the exact composition (e.g., "Hazardous Waste: Aqueous Pyridine-2,4-diamine, Neutralized, pH 7"). Transfer the container to the Environmental Health and Safety (EHS) department within the 90-day accumulation limit mandated for large quantity generators[12].
Spill Management & Emergency Response
-
Evacuate and Isolate: Clear personnel from the immediate area to prevent tracking the chemical through the lab.
-
Don Emergency PPE: Upgrade to a half-mask respirator with P100/organic vapor cartridges if the spill occurs outside a ventilated enclosure[7].
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, which can react with acidic components.
-
Neutralization and Collection: For solid spills, lightly mist the powder with water to prevent dust generation, then carefully sweep using a non-sparking brush. Place all collected material into a sealed, labeled hazardous waste bucket[11].
-
Final Clean: Wash the spill area with a mild detergent solution and collect the wash water as hazardous waste.
Workflow Visualization
Fig 1: Decision tree for the segregation and safe disposal of this compound waste.
References
-
LookChem. "Cas 461-88-1, PYRIDINE-2,4-DIAMINE - LookChem." LookChem Database. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine." PubChem. Available at: [Link]
-
Menet, C. J., et al. "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases." Semantic Scholar. Available at: [Link]
-
MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." MasterControl GxP Lifeline. Available at: [Link]
-
Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. Available at: [Link]
-
CalPacLab. "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now." CalPacLab Safety Insights. Available at: [Link]
-
Elk Environmental. "Best Practices in Hazardous Waste Management: A Focus on Safe Disposal and Recycling." Elk Environmental Services. Available at: [Link]
-
Axonator. "EPA Hazardous Waste Management." Axonator Blog. Available at: [Link]
-
Crystal Clean. "The Essential Guide to Sustainability and Compliance for Industrial Waste Management." Crystal Clean Insights. Available at: [Link]
-
International Enviroguard. "Hazardous Waste Management Act Cannot Protect Workers Without PPE." International Enviroguard. Available at: [Link]
-
Hazardous Waste Experts. "A Quick and Comprehensive Review of EPA Hazmat Classifications." Hazardous Waste Experts. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mastercontrol.com [mastercontrol.com]
- 4. elkenv.com [elkenv.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. calpaclab.com [calpaclab.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. crystal-clean.com [crystal-clean.com]
- 11. axonator.com [axonator.com]
- 12. int-enviroguard.com [int-enviroguard.com]
Personal protective equipment for handling Pyridine-2,4-diamine Dihydrochloride
Executive Summary: The Hazard Profile
Handling Pyridine-2,4-diamine Dihydrochloride requires a nuanced understanding of its dual-nature hazard profile. Unlike free-base pyridines, which are volatile liquids, this compound is a hygroscopic solid salt . This drastically changes the exposure vector from vapor inhalation to dust inhalation and contact dermatitis .
However, the "Dihydrochloride" (2HCl) designation indicates that upon contact with moisture (mucous membranes, sweat, eyes), this compound hydrolyzes to form an acidic environment, causing immediate chemical burns in addition to the systemic toxicity associated with the pyridine diamine core.
Immediate Risk Class:
-
Acute Toxicity (Oral/Dermal): Category 3/4 (Harmful to Toxic).[1]
-
Corrosivity/Irritation: Causes serious eye damage and skin irritation (Acidic hydrolysis).
-
Sensitization: Potential skin sensitizer (structural alert for diamines).
Part 1: PPE Selection Matrix
Do not rely on generic "safety gear." Use this matrix to select equipment based on the specific phase of your workflow.
Table 1: Validated PPE Configuration
| Protection Zone | Solid Phase (Weighing/Transfer) | Solution Phase (Reaction/Workup) | Scientific Rationale |
| Hand Protection | Double Nitrile (Min 0.11mm thickness) | Laminate (Silver Shield) under Nitrile | Pyridine moieties can permeate nitrile. While the salt is solid, organic solvents (MeOH/DCM) used in reactions facilitate rapid permeation. Laminate provides the necessary chemical barrier. |
| Respiratory | N95 / P100 (if outside hood) | Fume Hood (Sash < 18") | The 2HCl salt is hygroscopic and clumpy, reducing dust, but any generated dust is highly irritating to the upper respiratory tract due to acidity. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Face Shield + Safety Glasses | Safety glasses are insufficient for the solid phase if dust is generated; the acidic nature causes immediate corneal damage. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Chemical Apron (Butyl/Neoprene) | Tyvek sleeves bridge the gap between glove and coat, preventing dust accumulation on wrists—a common site for contact dermatitis. |
Part 2: Operational Protocols
Weighing & Transfer (The Critical Step)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse the powder.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. Pyridine salts are prone to static cling.
-
Humidity Control: This salt is hygroscopic . Minimize open-container time to prevent the powder from absorbing moisture, becoming sticky, and increasing the difficulty of handling (which increases accident risk).
-
The "Sleeve-Over" Technique:
-
Don inner nitrile gloves.
-
Don Tyvek sleeves.
-
Don outer nitrile gloves over the Tyvek cuff.
-
Why? This creates a shingle effect. Dust falling down the arm cannot enter the glove.
-
Solubilization Logic
-
Solvent Choice Warning: If dissolving in DMSO or DMF, be aware that these solvents act as carriers, potentially transporting the toxic diamine through the skin barrier more rapidly than water would.
-
Exotherm Check: The neutralization of the 2HCl groups can be exothermic if adding to a basic solution. Add the solid slowly to the solvent, not the reverse.
Part 3: Emergency Response Logic
In the event of a spill or exposure, immediate action is dictated by the chemical's acidic and toxic nature.
Figure 1: Decision logic for immediate response to Pyridine-2,4-diamine 2HCl incidents. Note the specific instruction to brush off dry powder before wetting to prevent immediate acid hydrolysis on the skin.
Part 4: Disposal & Deactivation
Waste Stream Classification:
-
Primary: Hazardous Chemical Waste (Toxic/Corrosive).
-
RCRA Code: Likely D002 (Corrosive) if in solution with pH < 2; otherwise, treat as toxic organic waste.
Disposal Protocol:
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids." Do not mix with oxidizers (e.g., permanganates) as pyridines can react vigorously.
-
Liquid Waste:
-
If the solution is acidic (due to the 2HCl), slowly neutralize to pH 6-8 using Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH) before adding to the organic waste carboy.
-
Why? Adding acidic waste to a general organic waste container (often containing amines or cyanides) can generate heat or toxic gas.
-
-
Container Decontamination: Triple rinse empty reagent bottles with water. Collect the first two rinses as hazardous waste.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine.[2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
